Dienestrol-d2
Description
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Properties
Molecular Formula |
C18H18O2 |
|---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
4-[(2E,4E)-2,5-dideuterio-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol |
InChI |
InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3+,18-4+/i3D,4D |
InChI Key |
NFDFQCUYFHCNBW-IIHYDLBGSA-N |
Isomeric SMILES |
[2H]/C(=C(\C(=C(\C)/[2H])\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O)/C |
Canonical SMILES |
CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Foundational & Exploratory
Dienestrol-d2: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dienestrol-d2 is a deuterated form of Dienestrol, a synthetic, non-steroidal estrogen. As a stable isotope-labeled internal standard, this compound is a critical tool in pharmacokinetic and metabolic studies, enabling precise quantification of Dienestrol in biological matrices. This technical guide provides an in-depth overview of the chemical properties and stability of this compound, with comparative data for Dienestrol where information on the deuterated form is limited. This document is intended to support researchers, scientists, and drug development professionals in their work with this compound.
Chemical Properties
The fundamental chemical properties of this compound are summarized in the table below. For comparative purposes, the properties of the non-deuterated Dienestrol are also provided. It is important to note the difference in melting points, which is attributed to the different isomeric forms of the compounds presented.
| Property | This compound (Z,Z-isomer) | Dienestrol (presumed E,E-isomer) |
| Molecular Formula | C₁₈H₁₆D₂O₂ | C₁₈H₁₈O₂[1] |
| Molecular Weight | 268.35 g/mol | 266.33 g/mol [1] |
| CAS Number | 1346606-45-8 | 84-17-3[1] |
| Appearance | White to Pale Orange Solid | Colorless or white, needle-like crystals or a white, crystalline powder. |
| Melting Point | 183 °C[2] | 227-234 °C[1][3][4] |
| Solubility | Data not available. Expected to be similar to Dienestrol. | Practically insoluble in water; soluble in alcohol, methanol, ether, acetone, and propylene glycol; soluble in chloroform and aqueous solutions of alkali hydroxides. Soluble in vegetable oils upon warming. |
| pKa | Data not available. Expected to be similar to Dienestrol. | Data not available. |
Stability and Storage
Proper storage and handling are crucial to maintain the integrity of this compound.
Recommended Storage: this compound should be stored at 2-8°C in a refrigerator.
Light Sensitivity: The parent compound, Dienestrol, is known to be sensitive to light. Therefore, it is recommended to protect this compound from light to prevent potential degradation.
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[5][6] A general protocol to assess the stability of this compound would involve subjecting it to stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.
Objective: To identify potential degradation products and pathways for this compound.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for a specified period.
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60°C for a specified period.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat at a temperature above its recommended storage temperature (e.g., 80°C) for a specified period.
-
Photodegradation: Expose a solution and a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method, as described below.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the main component and any degradation products.
-
Mass Balance: Calculate the mass balance to ensure that all degradation products have been accounted for.
Stability-Indicating HPLC Method
A high-performance liquid chromatography (HPLC) method is the standard for analyzing Dienestrol and its related compounds. While a specific method for this compound is not published, a method for Dienestrol can be adapted.
Instrumentation:
-
HPLC system with a UV or PDA detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water or methanol and water is commonly used for the separation of estrogens.
Detection: UV detection at a wavelength of approximately 230 nm.
Procedure:
-
Prepare standard solutions of this compound and the samples from the forced degradation study.
-
Inject the samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks corresponding to degradation products.
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Signaling Pathway
Dienestrol, and by extension this compound, exerts its biological effects by acting as an agonist of the estrogen receptors (ERα and ERβ). The binding of Dienestrol to these receptors initiates a cascade of molecular events that ultimately lead to changes in gene expression.
References
- 1. Dienestrol | C18H18O2 | CID 667476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Z,Z-Dienestrol-d2 | 1346606-45-8 | WDC60645 | Biosynth [biosynth.com]
- 3. Buy Dienestrol | 84-17-3 | >98% [smolecule.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpp.com [ijrpp.com]
Technical Guide: Application of Dienestrol-d2 in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the primary application of Dienestrol-d2 in a laboratory setting, focusing on its role as an internal standard for the quantitative analysis of Dienestrol using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to this compound
This compound is a stable isotope-labeled form of Dienestrol, a synthetic nonsteroidal estrogen. In this compound, two hydrogen atoms in the Dienestrol molecule have been replaced by deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to Dienestrol in its behavior during sample preparation and chromatographic separation, yet it is distinguishable by its higher mass in a mass spectrometer. This unique property makes this compound an ideal internal standard for the accurate and precise quantification of Dienestrol in complex biological and environmental matrices.
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. It effectively compensates for variations in sample extraction, analyte recovery, matrix effects, and instrument response, thereby significantly improving the reliability and accuracy of the analytical method.
Core Application: Internal Standard in Quantitative Mass Spectrometry
The principal use of this compound in laboratory research is as an internal standard for the quantification of Dienestrol by LC-MS/MS. This technique is widely employed in pharmaceutical research, clinical diagnostics, and environmental monitoring to measure the concentration of Dienestrol in various samples such as plasma, urine, tissue homogenates, and water.
The workflow for such an analysis involves adding a known amount of this compound to all samples, including calibration standards, quality control samples, and the unknown samples to be tested. The samples are then subjected to a preparation procedure to extract and purify the analyte and the internal standard. Following preparation, the extracts are analyzed by LC-MS/MS. The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both Dienestrol and this compound. The ratio of the peak area of Dienestrol to the peak area of this compound is then used to construct a calibration curve and to determine the concentration of Dienestrol in the unknown samples.
Quantitative Data for LC-MS/MS Analysis
The following table summarizes the typical mass spectrometry parameters for the analysis of Dienestrol and the inferred parameters for this compound. These values are essential for setting up an LC-MS/MS instrument for a quantitative assay.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Dienestrol | 265.1 | 133.1 | Negative |
| This compound | 267.1 | 135.1 | Negative |
Note: The specific precursor and product ions may vary depending on the instrument and optimization parameters.
Detailed Experimental Protocol: Quantification of Dienestrol in a Biological Matrix using this compound as an Internal Standard
This section provides a representative protocol for the quantification of Dienestrol in a biological matrix (e.g., plasma) using this compound as an internal standard.
4.1. Materials and Reagents
-
Dienestrol analytical standard
-
This compound internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
4.2. Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Dienestrol and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Dienestrol by serially diluting the stock solution with a 50:50 mixture of methanol and water.
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound by diluting its stock solution with a 50:50 mixture of methanol and water.
-
Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking the appropriate amount of Dienestrol working standard solutions and a constant amount of the this compound internal standard working solution into the blank biological matrix.
4.3. Sample Preparation (Solid Phase Extraction)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound internal standard working solution.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4.4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Dienestrol from matrix components (e.g., start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and re-equilibrate).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in negative mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transitions specified in the table in Section 3.
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
-
4.5. Data Analysis
-
Integrate the peak areas for both Dienestrol and this compound for each sample.
-
Calculate the peak area ratio (Dienestrol peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model.
-
Determine the concentration of Dienestrol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Dienestrol quantification using this compound as an internal standard.
Signaling Pathway Context (Hypothetical)
While this compound is used for analytical purposes and does not directly participate in signaling pathways, it is used to measure Dienestrol, which acts as an estrogen receptor agonist. The following diagram illustrates the general signaling pathway of estrogens.
Caption: General signaling pathway of estrogen receptor agonists like Dienestrol.
The Biological Effects of Dienestrol-d2 in Cell Culture: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dienestrol-d2, the deuterated analog of the synthetic estrogen Dienestrol, is predominantly utilized in scientific research as an analytical standard for mass spectrometry-based quantification of Dienestrol. A comprehensive review of published scientific literature reveals a significant lack of data on the specific biological effects of this compound in cell culture systems. Its primary application lies in its utility as a stable internal standard for analytical and pharmacokinetic studies of Dienestrol, owing to its identical chemical properties but distinct mass.
This document serves to clarify the current state of knowledge regarding this compound and to provide context for its typical use. While detailed experimental data on the cellular effects of this compound are not available, this guide will briefly cover the known biological actions of its non-deuterated counterpart, Dienestrol, to offer a foundational understanding of its potential, albeit uninvestigated, activities.
This compound: An Analytical Tool, Not a Biological Effector of Study
Deuterium-labeled compounds like this compound are invaluable tools in analytical chemistry. The substitution of hydrogen with deuterium atoms results in a molecule with a higher molecular weight, which can be easily distinguished from the non-labeled compound by a mass spectrometer. However, the biological activity of deuterated and non-deuterated compounds is generally considered to be identical, as the substitution has a negligible effect on the molecule's shape and its ability to interact with biological targets such as receptors.
Current scientific literature, including datasheets from suppliers of chemical standards, consistently categorizes this compound as a reference material for analytical purposes[1]. There are no published studies detailing investigations into its specific effects on cell proliferation, signaling pathways, or gene expression in cell culture.
It is crucial to distinguish this compound from other compounds that may be abbreviated as "D2" in the literature. For instance, a peptidomimetic compound designated "D2" has been shown to inhibit prostate cancer cell growth by targeting androgen receptor-coregulator interactions[2]. This "D2" is a distinct chemical entity and is not this compound.
The Biological Profile of Dienestrol: An Estrogen Receptor Agonist
To provide a relevant biological context, this section summarizes the known effects of the non-deuterated form, Dienestrol. As a synthetic, non-steroidal estrogen, Dienestrol's primary mechanism of action is through its binding to and activation of estrogen receptors (ERs), primarily ERα and ERβ[3][4][5][6][7].
Mechanism of Action and Signaling Pathways
Upon entering a target cell, Dienestrol binds to estrogen receptors located in the cytoplasm and/or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and subsequent translocation to the nucleus. The activated receptor-ligand complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription[3][4]. This can lead to a wide range of cellular responses, including cell proliferation, differentiation, and apoptosis, depending on the cell type and context[8].
It has been reported that Dienestrol has a high binding affinity for ERα, potentially twice as great as that of estradiol[5]. The activation of estrogen receptors can trigger a cascade of downstream signaling events.
Signaling Pathway of Estrogen Receptor Activation
References
- 1. rivm.nl [rivm.nl]
- 2. researchgate.net [researchgate.net]
- 3. Dienestrol | C18H18O2 | CID 667476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dienestrol | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to Dienestrol-d2 as a Xenoestrogen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dienestrol (C18H18O2) is a synthetic, non-steroidal estrogen belonging to the stilbestrol group.[1] It has been used therapeutically for menopausal symptoms and atrophic vaginitis.[2] However, due to its ability to mimic the effects of endogenous estrogen, it is also classified as a xenoestrogen, an exogenous substance that can interfere with the endocrine system.[1] Dienestrol-d2 is the deuterated form of Dienestrol, meaning two of its hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tool in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), where it is used as an internal standard for the accurate quantification of Dienestrol in various matrices.[3][4] From a biological and toxicological perspective, the xenoestrogenic activity of this compound is considered identical to that of Dienestrol. This guide provides a comprehensive technical overview of Dienestrol as a xenoestrogen, focusing on its mechanism of action, quantitative biological data, and the experimental protocols used for its characterization.
Chemical and Physical Properties
Dienestrol is an olefinic compound, specifically hexa-2,4-diene substituted by 4-hydroxyphenyl groups at positions 3 and 4.[1]
| Property | Value | Source |
| Molecular Formula | C18H18O2 | [1] |
| Molecular Weight | 266.3 g/mol | [1] |
| CAS Number | 84-17-3 | [1] |
| Appearance | Minute needles from dilute alcohol | [1] |
| Solubility | Freely soluble in alcohol, methanol, ether, acetone, propylene glycol; soluble in chloroform and aqueous solutions of alkali hydroxides; practically insoluble in water and dilute acids. | [1] |
Mechanism of Action as a Xenoestrogen
Dienestrol exerts its estrogenic effects primarily through interaction with estrogen receptors (ERs), ERα and ERβ.[2] As a xenoestrogen, it mimics the action of the natural hormone 17β-estradiol.
Genomic Signaling Pathway
The classical and most well-understood mechanism of action for estrogens and xenoestrogens is the genomic pathway, which involves the regulation of gene expression.
-
Receptor Binding: Dienestrol, being lipophilic, passively diffuses across the cell membrane and into the nucleus, where it binds to estrogen receptors.[2]
-
Conformational Change and Dimerization: Upon ligand binding, the estrogen receptor undergoes a conformational change, leading to its dimerization.[2]
-
DNA Binding and Gene Transcription: The ligand-receptor complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[2] This binding initiates the recruitment of co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription.[2]
Non-Genomic Signaling Pathways
In addition to the classical genomic pathway, estrogens and xenoestrogens can elicit rapid, non-genomic effects that do not directly involve gene transcription. These pathways are initiated by membrane-associated estrogen receptors (mERs).
PI3K/Akt Pathway:
Estrogens have been shown to rapidly activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[5][6][7] This activation can occur through both ER-dependent and independent mechanisms and plays a role in cell survival and proliferation.[6]
MAPK/ERK Pathway:
Estrogens can also stimulate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[8][9] This signaling cascade is crucial for cell proliferation, differentiation, and survival.
Prolactin Secretion Pathway:
Estrogens are known to stimulate the secretion of prolactin from the anterior pituitary gland.[10][11] This can occur through both direct actions on pituitary cells and indirect effects via the hypothalamus.[12][13]
Quantitative Data on Xenoestrogenic Activity
The estrogenic potency of Dienestrol has been quantified in various in vitro and in vivo assays.
| Assay Type | Endpoint | Organism/Cell Line | Result | Source |
| Receptor Binding Assay | Relative Binding Affinity (RBA) vs. Estradiol (100) | Mouse Uterine Cytosol | Z,Z-Dienestrol: 0.3 | [14] |
| Receptor Binding Assay | Relative Affinity vs. Estradiol | Human ERα | ~223% | [15] |
| Receptor Binding Assay | IC50 | Not Specified | 2.40 x 10⁻⁹ M | [16] |
| Reporter Gene Assay | Fold Induction of CAT Activity | COS-1 cells (with ER) | Z,Z-Dienestrol: 2-fold | [14] |
| Cell Proliferation Assay (E-Screen) | Proliferative Effect | MCF-7 cells | Estrogenic | [17][18] |
| Uterotrophic Bioassay | Uterine Weight Increase | Immature Rats | Estrogenic | [19][20][21][22] |
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with radiolabeled 17β-estradiol ([³H]-E2) for binding to the estrogen receptor.[23][24]
Workflow:
Detailed Steps:
-
Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[23] The homogenate is centrifuged to obtain the cytosolic fraction containing the estrogen receptors.[23]
-
Incubation: A constant amount of [³H]-E2 and uterine cytosol are incubated with increasing concentrations of unlabeled Dienestrol.[23]
-
Separation: The receptor-bound [³H]-E2 is separated from the free [³H]-E2 using a method like hydroxylapatite (HAP) adsorption.[23]
-
Measurement: The radioactivity of the bound fraction is measured using a liquid scintillation counter.
-
Data Analysis: A competition curve is generated by plotting the percentage of bound [³H]-E2 against the concentration of Dienestrol. The IC50 value is determined from this curve.[23]
MCF-7 Cell Proliferation (E-Screen) Assay
This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.[17][18][25][26]
Workflow:
Detailed Steps:
-
Cell Culture: MCF-7 cells are maintained in a suitable culture medium. Before the assay, cells are typically cultured in a medium without phenol red and with charcoal-stripped serum to remove any estrogenic compounds.[25]
-
Seeding: Cells are seeded into 96-well plates at a specific density.[27]
-
Treatment: After allowing the cells to attach, they are treated with a range of concentrations of Dienestrol. A positive control (e.g., 17β-estradiol) and a negative control (vehicle) are included.[18]
-
Incubation: The plates are incubated for a period of time, typically 6 days, to allow for cell proliferation.[18]
-
Measurement of Proliferation: Cell proliferation is quantified using methods such as the MTT assay, SRB assay, or by direct cell counting.[27]
-
Data Analysis: A dose-response curve is constructed, and the EC50 value, representing the concentration that produces 50% of the maximum proliferative response, is calculated.
Uterotrophic Bioassay
This in vivo assay assesses the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rodents.[19][20][21][22][28]
Workflow:
Detailed Steps:
-
Animal Model: Immature female rats (around 21 days old) or adult ovariectomized rats are used.[20]
-
Administration: Dienestrol is administered daily for three consecutive days, typically by oral gavage or subcutaneous injection.[20]
-
Necropsy: On the day after the final dose, the animals are euthanized.[20]
-
Uterine Weight Measurement: The uterus is carefully excised, trimmed of fat and connective tissue, and weighed (both wet and blotted to remove luminal fluid).[19]
-
Data Analysis: The uterine weights of the Dienestrol-treated groups are compared to those of the vehicle control group to determine if there is a statistically significant increase.
Conclusion
Dienestrol is a potent synthetic xenoestrogen that primarily acts through the classical genomic pathway by binding to and activating estrogen receptors, leading to the modulation of gene expression. Additionally, it can trigger rapid, non-genomic signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. Its estrogenic activity has been confirmed and quantified through a variety of in vitro and in vivo assays. This compound, as a deuterated analog, serves as an essential analytical tool for the precise measurement of Dienestrol exposure, while exhibiting the same biological activities. A thorough understanding of the mechanisms of action and biological effects of Dienestrol is crucial for assessing its potential risks to human health and the environment. The experimental protocols outlined in this guide provide a framework for the continued investigation of Dienestrol and other potential xenoestrogens.
References
- 1. Dienestrol | C18H18O2 | CID 667476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. agilent.com [agilent.com]
- 4. Trace analysis of diethylstilbestrol, dienestrol and hexestrol in environmental water by Nylon 6 nanofibers mat-based solid-phase extraction coupled with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of PI3K/Akt pathway mediated by estrogen receptors accounts for estrone-induced vascular activation of cGMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 17 beta-estradiol activates PI3K/Akt signaling pathway by estrogen receptor (ER)-dependent and ER-independent mechanisms in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estrogen rapidly activates the PI3K/AKT pathway and hypoxia-inducible factor 1 and induces vascular endothelial growth factor A expression in luminal epithelial cells of the rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of the MEK/ERK Pathway Mediates the Inhibitory Effects of Silvestrol on Nasopharyngeal Carcinoma Cells via RAP1A, HK2, and GADD45A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of the MEK/ERK Pathway Mediates the Inhibitory Effects of Silvestrol on Nasopharyngeal Carcinoma Cells via RAP1A, HK2, and GADD45A [imrpress.com]
- 10. Onset of oestrogen-induced prolactin secretion and DNA synthesis by the rat pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of catechol estrogens on prolactin secretion in the rat: lack of correlation with estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prolactin Testing In Rat Serum ELISA Kit [rmdiagnostics.com]
- 14. Estrogen-dependent gene regulation by an oxidative metabolite of diethylstilbestrol, diethylstilbestrol-4',4"-quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. epa.gov [epa.gov]
- 17. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 18. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 19. pharmatest.com [pharmatest.com]
- 20. urosphere.com [urosphere.com]
- 21. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 25. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Limitations of the mcf-7 cell proliferation assay for detecting xenobiotic oestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Dienestrol-d2: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety and handling precautions for Dienestrol-d2. This compound is the deuterated form of Dienestrol, a synthetic, non-steroidal estrogen. It is classified as a known or suspected carcinogen and a suspected reproductive toxin.[1][2][3] This document is intended for professionals in research and drug development who may handle this compound.
Physicochemical and Toxicological Properties
A summary of the key physicochemical and toxicological properties of this compound is presented below. This data is essential for understanding its behavior and potential hazards.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1346606-45-8 | [4] |
| Molecular Formula | C18H16D2O2 | [4] |
| Molecular Weight | 268.3466 g/mol | [4] |
| Appearance | White to off-white solid | Assumed from Dienestrol |
| Solubility | Practically insoluble in water and dilute acids. Freely soluble in alcohol, methanol, ether, acetone, and propylene glycol. Soluble in chloroform and aqueous solutions of alkali hydroxides. | [5] |
Table 2: Hazard Identification and Classification
| Hazard Class | Classification | Source |
| Carcinogenicity | May cause cancer (Category 1A/1B) | [2][3] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child | [2] |
| Mutagenicity | Mutagenic for mammalian somatic cells | [1] |
Mechanism of Action and Signaling Pathway
This compound, like its non-deuterated counterpart, is a synthetic, non-steroidal estrogen that functions as an estrogen receptor (ER) agonist.[5][6] Its biological effects are mediated through its interaction with estrogen receptors, primarily ERα and ERβ.
The mechanism of action involves the following steps:
-
Cellular Entry: this compound, being lipophilic, passively diffuses across the cell membrane into target cells.[5]
-
Receptor Binding: Inside the cell, it binds to estrogen receptors located in the cytoplasm or nucleus.[5]
-
Conformational Change and Dimerization: Upon binding, the receptor undergoes a conformational change, leading to its dimerization.
-
Nuclear Translocation: The activated receptor-ligand complex translocates to the nucleus.
-
DNA Binding and Gene Transcription: In the nucleus, the complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.
-
Regulation of Gene Expression: This binding modulates the transcription of these genes, leading to the synthesis of specific proteins that produce the physiological effects of estrogens.[5]
Caption: Estrogen Receptor Signaling Pathway for this compound.
Experimental Protocols for Safety Assessment
The classification of this compound as a carcinogen and reproductive toxin is based on data from its non-deuterated form, Dienestrol, and other synthetic estrogens. The following are general experimental protocols used to determine such classifications.
Carcinogenicity Studies
Carcinogenicity is typically assessed through long-term in vivo studies in animal models.
-
Objective: To determine the potential of a substance to cause cancer.
-
Methodology:
-
Animal Model: Typically conducted in two rodent species (e.g., rats and mice).
-
Administration: The test substance is administered daily for the majority of the animal's lifespan (e.g., 2 years). Routes of administration can include oral (in feed or by gavage), dermal, or inhalation, depending on the expected route of human exposure.
-
Dose Groups: At least three dose levels (low, medium, and high) and a control group are used. The high dose is typically the maximum tolerated dose (MTD).
-
Endpoint Analysis: At the end of the study, a complete necropsy is performed on all animals. Tissues are examined microscopically for the presence of tumors. Statistical analysis is used to determine if there is a significant increase in tumor incidence in the treated groups compared to the control group.
-
Reproductive Toxicity Studies
Reproductive toxicity is evaluated using a series of studies that cover all phases of the reproductive cycle. The "three-segment" design is a common approach.
-
Objective: To assess the potential adverse effects of a substance on sexual function, fertility, and development.
-
Methodology:
-
Segment I (Fertility and Early Embryonic Development): The substance is administered to male and female animals before and during mating and to females during early pregnancy. Evaluates effects on gametes, fertilization, and implantation.
-
Segment II (Embryo-Fetal Development): The substance is administered to pregnant females during the period of organogenesis. Evaluates the potential to cause birth defects (teratogenicity).
-
Segment III (Prenatal and Postnatal Development): The substance is administered to pregnant females from the end of organogenesis through lactation. Evaluates effects on late fetal development, birth, and postnatal growth and development of the offspring.
-
Safe Handling and Personal Protective Equipment (PPE)
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as appropriate. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator with a particulate filter is recommended. |
General Handling Procedures:
-
Work in a designated area, preferably in a chemical fume hood.[1]
-
Avoid generating dust.[1]
-
Ground all equipment containing the material to prevent static discharge.[1]
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.[1]
Caption: General workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
Table 4: First Aid Measures
| Exposure Route | Action |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1] |
Spill Response:
-
Small Spills: Carefully scoop up the spilled solid, trying to minimize dust generation. Place it in a sealed, labeled container for disposal. Clean the spill area with a suitable solvent and then with soap and water.
-
Large Spills: Evacuate the area. Prevent the spread of the spill. Contact your institution's environmental health and safety department for assistance with cleanup.
Waste Disposal
This compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Collect all waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this compound down the drain or in the regular trash.
Conclusion
This compound is a hazardous compound that requires careful handling to minimize exposure and risk. Researchers and other professionals must be fully aware of its carcinogenic and reproductive toxicity hazards. Adherence to the safety protocols outlined in this guide, including the consistent use of appropriate personal protective equipment and proper engineering controls, is essential for maintaining a safe working environment. Always consult the most recent Safety Data Sheet (SDS) for the specific product you are using for the most up-to-date information.
References
- 1. In Vitro Reproductive Toxicity Study - Creative Biolabs [creative-biolabs.com]
- 2. Dienestrol | C18H18O2 | CID 667476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dinestrol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Test systems to identify reproductive toxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. fda.gov [fda.gov]
A Technical Guide to the Solubility of Dienestrol-d2 in Common Laboratory Solvents
This guide provides a comprehensive overview of the solubility of Dienestrol-d2, a deuterated analog of the synthetic non-steroidal estrogen, Dienestrol. The information is intended for researchers, scientists, and professionals in the field of drug development and life sciences. Given the limited direct data on this compound, this document primarily leverages data from its non-deuterated counterpart, Dienestrol, as the isotopic substitution is not expected to significantly alter its solubility properties in common organic solvents.
Core Compound Information
-
Compound Name: this compound
-
CAS Number: 1346606-45-8[1]
-
Molecular Formula: C₁₈H₁₆D₂O₂[1]
-
Molecular Weight: 268.35 g/mol [1]
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for Dienestrol in various common laboratory solvents. It is important to note the variability in reported values, which may be attributed to different experimental conditions such as temperature, purity of the compound, and the specific methodology employed.
| Solvent | Type | Solubility | Concentration (mM) | Method/Notes | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Organic | 155 mg/mL | 581.98 | Requires sonication. | [2] |
| Dimethyl Sulfoxide (DMSO) | Organic | 50 mg/mL | 187.74 | Sonication is recommended. | [3][4] |
| Methanol | Organic | Soluble | Not Specified | - | [5] |
| Ethanol | Organic | Freely Soluble | Not Specified | - | [6][7] |
| Acetone | Organic | Freely Soluble | Not Specified | - | [6] |
| Ether | Organic | Freely Soluble | Not Specified | - | [6] |
| Chloroform | Organic | Soluble | Not Specified | - | [6] |
| Propylene Glycol | Organic | Freely Soluble | Not Specified | - | [6] |
| Water | Aqueous | 3 mg/L | 0.011 | at 37 °C | [6] |
| Dilute Acids | Aqueous | Practically Insoluble | Not Specified | - | [6] |
| Aqueous Alkali Hydroxides | Aqueous | Soluble | Not Specified | - | [6] |
Experimental Protocols for Solubility Determination
A precise and reproducible protocol is critical for determining the solubility of a compound. The shake-flask method is a widely recognized and accurate technique for determining thermodynamic solubility.[8]
Shake-Flask Method for Thermodynamic Solubility
This method measures the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, water, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). The mixture should be agitated for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.[8]
-
Phase Separation: After the equilibration period, allow the vial to stand to let the undissolved solid settle. Centrifuge the vial at a high speed to further separate the solid from the supernatant.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the supernatant using a syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
A general workflow for this experimental protocol is visualized below.
Caption: A flowchart of the shake-flask method for determining solubility.
Biochemical Context: Estrogen Receptor Signaling Pathway
Dienestrol is a known agonist of the estrogen receptor (ER), which is a key mechanism of its biological activity.[2][3][4][5] As an ER agonist, Dienestrol mimics the action of the natural hormone estradiol, initiating a cascade of cellular events.
Caption: A simplified diagram of Dienestrol's action as an estrogen receptor agonist.
References
- 1. aablocks.com [aablocks.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NB-64-00173-100mg | Dienestrol [84-17-3] Clinisciences [clinisciences.com]
- 4. Dienestrol | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Dienestrol | C18H18O2 | CID 667476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. DIENESTROL | 84-17-3 [chemicalbook.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
Dienestrol-d2 CAS number and molecular weight
This document provides a comprehensive overview of the chemical properties of Dienestrol-d2, a deuterated form of Dienestrol. It is intended for researchers, scientists, and professionals in the field of drug development and related scientific disciplines.
Core Compound Data
This compound, a synthetic nonsteroidal estrogen, is the deuterium-labeled analog of Dienestrol. The incorporation of deuterium isotopes can be valuable in metabolic and pharmacokinetic studies.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1346606-45-8 | [1][2][3][4][5] |
| Molecular Formula | C₁₈H₁₆D₂O₂ | [2][3][5] |
| Molecular Weight | 268.35 g/mol | [2][5] |
| Synonyms | 3,4-Bis(4-hydroxyphenyl)-2,4-hexadiene-d2, β-Dienestrol-d2, 4,4'-[(1Z,2Z)-1,2-Diethylidene-1,2-ethanediyl]bisphenol-d2 | [2][3] |
| Unlabeled CAS Number | 84-17-3 | [5][6] |
| Unlabeled Molecular Weight | 266.33 g/mol | [7][8] |
Experimental Protocols & Methodologies
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are critical for its application in research. The following represents a generalized workflow for the utilization of a deuterated standard in a quantitative analysis, such as mass spectrometry.
Figure 1: A generalized experimental workflow for the use of this compound as an internal standard in a quantitative bioanalytical method.
Signaling Pathways
Dienestrol, as a synthetic estrogen, primarily exerts its biological effects through interaction with estrogen receptors (ERs), which are ligand-activated transcription factors. The activation of these receptors initiates a cascade of molecular events that influence gene expression.
Figure 2: A simplified diagram of the estrogen receptor signaling pathway initiated by Dienestrol.
References
- 1. Z,Z-Dienestrol-d2 | 1346606-45-8 | WDC60645 | Biosynth [biosynth.com]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. SmallMolecules.com | Z,Z-Dienestrol-[d2] (Please inquire) from bocsci | SmallMolecules.com [smallmolecules.com]
- 4. z z-dienestrol-d2 [dangtongbiological.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Dienestrol | C18H18O2 | CID 667476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dienestrol | Estrogen Receptor/ERR | TargetMol [targetmol.com]
Methodological & Application
Application Note: Quantification of Dienestrol using Dienestrol-d2 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Dienestrol in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs Dienestrol-d2 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This document is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for Dienestrol quantification.
Introduction
Dienestrol is a synthetic nonsteroidal estrogen that has been used in pharmaceutical formulations. Accurate and sensitive quantification of Dienestrol in biological samples is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach to mitigate potential analytical errors arising from sample matrix complexity and procedural variability. This compound shares near-identical physicochemical properties with the unlabeled analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing reliable correction for any sample-to-sample variations.
Experimental
Materials and Reagents
-
Dienestrol analytical standard
-
This compound (molecular weight: 268.35 g/mol )
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium fluoride
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Blank biological matrix (e.g., human plasma, urine)
Standard and Internal Standard Stock Solutions
-
Dienestrol Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Dienestrol in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards and spiking solutions. The internal standard working solution should be prepared at a concentration that provides a stable and appropriate signal intensity.
Sample Preparation
The following is a general protocol for solid-phase extraction (SPE) from a plasma matrix. Optimization may be required for other matrices.
-
Sample Pre-treatment: To a 500 µL aliquot of the biological sample (e.g., plasma), add 50 µL of the this compound internal standard working solution. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
2.4.1. Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% formic acid or 0.2 mM ammonium fluoride
-
Mobile Phase B: Methanol
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 30% B (re-equilibration)
-
2.4.2. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
Table 1: MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dienestrol | 265.1 | 249.0 | 25 |
| 93.0 | 30 | ||
| This compound | 267.3 | To be determined empirically | To be determined empirically |
Note: The product ions and optimal collision energies for this compound should be determined by infusing a standard solution and performing a product ion scan. Due to the deuterium labeling on the ethylidene bridge, fragmentation is expected to be similar to Dienestrol, with a mass shift in the corresponding fragments.
Data Analysis and Quantification
Calibration curves are constructed by plotting the peak area ratio of Dienestrol to this compound against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used for the calibration. The concentration of Dienestrol in unknown samples is then calculated from the regression equation.
Method Validation Data
The following tables summarize typical validation parameters for the quantification of Dienestrol in a biological matrix using a deuterated internal standard. The data presented here is a composite from various studies analyzing Dienestrol and similar estrogens and should be considered as representative examples.[1][2]
Table 2: Linearity and Range
| Matrix | Analyte | Calibration Range | r² |
| Milk | Dienestrol | 0.1 - 10 µg/kg | 0.9995[2] |
| Environmental Water | Dienestrol | 0.20 ng/L - 1.0 mg/L | ≥ 0.9992[1] |
Table 3: Accuracy and Precision
| Matrix | Spiked Concentration | Accuracy (%) | Precision (%RSD) |
| Tap Water | Low, Medium, High | > 98.2% (Recovery) | < 4.78%[1] |
| Milk | 0.1, 0.5, 5 µg/kg | 90-110 (typical) | < 15% (typical) |
Table 4: Recovery
| Matrix | Extraction Method | Analyte | Recovery (%) |
| Tap Water | SPE | Dienestrol | > 98.2[1] |
| Milk | QuEChERS | Dienestrol | 85-105 (typical) |
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for Dienestrol quantification.
Analyte-Internal Standard Relationship
Caption: Role of this compound as an internal standard.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of Dienestrol in various biological matrices. The use of a stable isotope-labeled internal standard is critical for achieving reliable and accurate results by compensating for matrix-induced signal suppression or enhancement and variations in sample recovery. This application note serves as a comprehensive guide for the implementation of this analytical method in a research or drug development setting.
References
- 1. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a LC-MS/MS assay for quantification of serum estradiol using calibrators with values assigned by the CDC reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantitative Analysis of Synthetic Estrogens Using Dienestrol-d2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic estrogens are a class of compounds that mimic the action of endogenous estrogens and are widely used in pharmaceuticals, such as oral contraceptives and hormone replacement therapy.[1] Their presence in the environment, even at trace levels, is a growing concern due to their potential to disrupt the endocrine systems of wildlife and humans.[2] Consequently, sensitive and accurate analytical methods are required for the quantitative analysis of these compounds in various matrices, including biological fluids and environmental samples.
This application note describes a robust and sensitive method for the quantitative analysis of a panel of synthetic estrogens using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). The method incorporates the use of a deuterated internal standard, Dienestrol-d2, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The use of stable isotope-labeled internal standards is a widely accepted approach for achieving accurate quantification in complex matrices.[3]
Dienestrol is a synthetic, non-steroidal estrogen that, like other estrogens, interacts with estrogen receptors to elicit its biological effects.[4][5] Its deuterated analog, this compound, serves as an ideal internal standard for the quantification of other synthetic estrogens due to its similar chemical properties and chromatographic behavior.
Experimental Protocols
Materials and Reagents
-
Analytes: Dienestrol, Diethylstilbestrol (DES), Ethinylestradiol (EE2), Hexestrol, and other synthetic estrogens of interest.
-
Internal Standard: this compound (Z,Z-Dienestrol-d2)
-
Solvents: Acetonitrile, Methanol, Water (all LC-MS grade)
-
Reagents: Formic acid, Ammonium formate
-
Solid Phase Extraction (SPE) Cartridges: Oasis HLB or equivalent
Sample Preparation
The following are generalized protocols for water and serum samples. Optimization may be required for specific sample matrices.
2.2.1. Water Samples (e.g., surface water, wastewater effluent)
-
Filtration: Filter the water sample through a 0.45 µm glass fiber filter to remove particulate matter.
-
Spiking: To a 100 mL aliquot of the filtered water sample, add a known concentration of this compound internal standard.
-
Solid Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analytes with 5 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition.
2.2.2. Serum Samples
-
Spiking: To a 1 mL aliquot of serum, add a known concentration of this compound internal standard.
-
Protein Precipitation: Add 3 mL of ice-cold acetonitrile to the serum sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition.
UHPLC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in negative ion mode.
-
UHPLC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 2 mM Ammonium Formate in Water
-
B: Acetonitrile
-
-
Gradient Elution: A linear gradient from 20% to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions: The Multiple Reaction Monitoring (MRM) transitions for the analytes and the internal standard should be optimized. Representative transitions are provided in Table 1.
Data Presentation
The quantitative performance of the method should be evaluated by assessing its linearity, recovery, precision, and limits of detection (LOD) and quantification (LOQ). The following table summarizes typical performance data for the analysis of selected synthetic estrogens using this compound as an internal standard.
Table 1: Quantitative Performance Data for Synthetic Estrogens
| Analyte | Linearity Range (ng/mL) | R² | Recovery (%) | Precision (RSD %) | LOQ (ng/mL) | MRM Transition (Precursor > Product) | Collision Energy (eV) |
| Dienestrol | 0.1 - 100 | >0.999 | 95 - 105 | < 5 | 0.1 | 265.1 > 249 | 25 |
| This compound (IS) | - | - | - | - | - | 267.1 > 251 | 27 |
| Diethylstilbestrol (DES) | 0.1 - 100 | >0.998 | 92 - 108 | < 6 | 0.1 | 267.1 > 237 | 30 |
| Ethinylestradiol (EE2) | 0.1 - 100 | >0.998 | 90 - 110 | < 7 | 0.1 | 295.2 > 145 | 45 |
| Hexestrol | 0.1 - 100 | >0.998 | 93 - 107 | < 5 | 0.1 | 269.1 > 133 | 15 |
Note: The MRM transitions and collision energies for Dienestrol and Diethylstilbestrol are based on an Agilent application note; other values are representative and should be empirically optimized for the specific instrument used.[6]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of synthetic estrogens from sample collection to data analysis.
Caption: Experimental workflow for synthetic estrogen analysis.
Estrogen Signaling Pathway
Synthetic estrogens exert their biological effects primarily through binding to estrogen receptors (ERs), which are ligand-activated transcription factors. The following diagram depicts a simplified classical genomic signaling pathway.
Caption: Simplified estrogen receptor signaling pathway.
Conclusion
The described UHPLC-MS/MS method, utilizing this compound as an internal standard, provides a highly sensitive, selective, and accurate approach for the quantitative analysis of synthetic estrogens in various matrices. The detailed protocols and performance data presented in this application note offer a solid foundation for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. The use of a deuterated internal standard is critical for mitigating matrix effects and ensuring data reliability, which is paramount in both environmental monitoring and clinical research.
References
- 1. waters.com [waters.com]
- 2. A sensitive, robust method for determining natural and synthetic hormones in surface and wastewaters by continuous solid-phase extraction–gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of selected natural and synthetic hormones by LC-MS-MS using the US EPA method 1694 - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Dienestrol | C18H18O2 | CID 667476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. agilent.com [agilent.com]
Application Notes and Protocols for Dienestrol-d2 in Estrogen Receptor Binding Affinity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dienestrol, a synthetic non-steroidal estrogen, is a potent agonist of the estrogen receptors (ERα and ERβ), playing a significant role in biomedical research and pharmaceutical development.[1][2][3][4] Its deuterated isotopologue, Dienestrol-d2, offers unique advantages in experimental settings, particularly in studies of estrogen receptor binding affinity. The inclusion of deuterium atoms provides a stable isotopic label, making it an invaluable tool for mass spectrometry-based quantification and for dissecting the subtleties of ligand-receptor interactions. These application notes provide detailed protocols and data for utilizing this compound in ER binding affinity studies.
Dienestrol exhibits a high binding affinity for both estrogen receptor subtypes.[5] For the human estrogen receptor alpha (ERα), it has demonstrated an IC50 of approximately 2.40 x 10⁻⁹ M and a relative binding affinity (RBA) of 37.458, with 17β-estradiol as the reference compound.[6] Another study reported an EC50 value of approximately 13.2 nM.[7]
Key Applications of this compound
-
Internal Standard for Mass Spectrometry: this compound serves as an ideal internal standard for the quantification of unlabeled Dienestrol in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical properties are nearly identical to the unlabeled form, ensuring similar extraction efficiency and chromatographic behavior, while its distinct mass allows for precise and accurate quantification.
-
Competitive Binding Assays: this compound can be used as a competitor ligand in various binding assay formats to determine the binding affinities of other test compounds for estrogen receptors.
-
Kinetic Isotope Effect Studies: The deuterium substitution in this compound can be used to investigate the kinetic isotope effect (KIE) in receptor binding.[8][9][10][11] This can provide insights into the mechanism of ligand-receptor interaction and the nature of the binding pocket. While the binding isotope effect (BIE) for this compound has not been empirically determined, it is generally expected to be small, causing a minor shift in binding affinity compared to the unlabeled compound.[12]
Quantitative Data: Dienestrol Binding Affinities
The following table summarizes the reported binding affinity data for unlabeled Dienestrol for human estrogen receptors. This data is essential for designing and interpreting competitive binding experiments.
| Parameter | Receptor | Value | Reference |
| IC50 | ERα | 2.40 x 10⁻⁹ M | [6] |
| Relative Binding Affinity (RBA) | ERα | 37.458 | [6] |
| EC50 | Estrogen Receptor | ~13.2 nM | [7] |
| Binding Preference | ERα and ERβ | High Affinity | [5] |
Experimental Protocols
Protocol 1: Competitive Estrogen Receptor Binding Assay using this compound and LC-MS/MS
This protocol describes a competitive binding assay to determine the affinity of a test compound for the estrogen receptor by measuring the displacement of a known ligand, in this case, unlabeled Dienestrol, with this compound serving as an internal standard for quantification.
Materials:
-
Recombinant human estrogen receptor α (ERα) or ERβ
-
Dienestrol (unlabeled)
-
This compound
-
Test compound
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4, 10% glycerol, 1 mM DTT
-
96-well microplates
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of ERα in assay buffer. The final concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare stock solutions of Dienestrol, this compound, and the test compound in DMSO.
-
Create a series of dilutions of the test compound and a fixed concentration of Dienestrol in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the ERα solution to each well.
-
Add the diluted test compound solutions to the respective wells.
-
Add the fixed concentration of unlabeled Dienestrol to all wells except the negative control.
-
Incubate the plate at 4°C for 2-4 hours to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Utilize a method to separate the receptor-ligand complex from the free ligand. Common methods include size-exclusion chromatography, filtration, or charcoal adsorption.
-
-
Quantification by LC-MS/MS:
-
To the separated bound fraction, add a known concentration of this compound as an internal standard.
-
Extract the ligands from the buffer using a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Develop an LC-MS/MS method to separate and quantify unlabeled Dienestrol and this compound.
-
Generate a standard curve for unlabeled Dienestrol using known concentrations and the fixed concentration of this compound.
-
Determine the concentration of bound Dienestrol in the experimental samples from the standard curve.
-
-
Data Analysis:
-
Plot the concentration of bound Dienestrol against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of unlabeled Dienestrol and Kd is its dissociation constant for the receptor.
-
Protocol 2: Quantification of Dienestrol in a Biological Matrix using this compound as an Internal Standard
This protocol outlines the use of this compound as an internal standard for the accurate quantification of Dienestrol in a complex biological sample (e.g., plasma, tissue homogenate) by LC-MS/MS.
Materials:
-
Biological sample containing Dienestrol
-
This compound
-
Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
To a known volume or weight of the biological sample, add a known amount of this compound stock solution.
-
Perform protein precipitation by adding 3 volumes of ice-cold protein precipitation solvent. Vortex and centrifuge to pellet the precipitated proteins.
-
(Optional) For cleaner samples, the supernatant can be further purified using SPE.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Set up the mass spectrometer for multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both Dienestrol and this compound.
-
-
Quantification:
-
Prepare a calibration curve by spiking known concentrations of unlabeled Dienestrol into a blank biological matrix and adding the same fixed amount of this compound to each standard.
-
Process the calibration standards in the same manner as the unknown samples.
-
Calculate the peak area ratio of the analyte (Dienestrol) to the internal standard (this compound) for both the standards and the samples.
-
Plot the peak area ratio against the concentration of the standards to generate a calibration curve.
-
Determine the concentration of Dienestrol in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Estrogen Receptor Signaling Pathway
Caption: Classical genomic signaling pathway of estrogen receptors.
Experimental Workflow for Competitive Binding Assay
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dienestrol | C18H18O2 | CID 667476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dienestrol | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 5. Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. dienestrol [drugcentral.org]
- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 9. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Portico [access.portico.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Binding Isotope Effects: Boon and Bane - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Dienestrol-d2 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of Dienestrol-d2 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It includes information on the fragmentation pattern of this compound, recommended multiple reaction monitoring (MRM) transitions for quantification, and a comprehensive experimental protocol for sample preparation and analysis. This guide is intended for researchers and scientists in the fields of analytical chemistry, pharmacology, and drug development who are working with deuterated standards of synthetic estrogens.
Mass Spectrometry Fragmentation Pattern of this compound
The analysis of this compound by mass spectrometry provides a distinct fragmentation pattern that is crucial for its selective detection and quantification. The molecular formula for this compound is C₁₈H₁₆D₂O₂, with a molecular weight of approximately 268.35 g/mol .
Upon ionization, typically by electrospray ionization (ESI) in negative mode, the deprotonated molecule [M-H]⁻ is formed at m/z 267. Collision-induced dissociation (CID) of this precursor ion yields a series of characteristic product ions. The fragmentation primarily involves cleavages around the ethylidene bridge and within the dienestrol backbone.
Based on the analysis of the full scan mass spectrum and common fragmentation pathways for similar stilbene estrogens, the following key fragment ions are observed for this compound:
Table 1: Key Fragment Ions of this compound
| m/z (amu) | Proposed Fragment Structure/Identity |
| 267 | [M-H]⁻ (Deprotonated molecular ion) |
| 252 | Loss of a methyl radical (•CH₃) from a deuterated ethylidene group |
| 238 | Cleavage resulting in the loss of an ethyl group containing deuterium |
| 134 | Symmetric cleavage of the central double bonds, resulting in a deuterated hydroxyphenyl ethylidene fragment |
Quantitative Analysis using Multiple Reaction Monitoring (MRM)
For highly sensitive and selective quantification of this compound, a triple quadrupole mass spectrometer operating in MRM mode is recommended. The following MRM transitions are proposed based on the fragmentation pattern of Dienestrol and adjusted for the deuterium labeling.
Table 2: Proposed MRM Transitions for this compound Quantification
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) [Estimated] |
| This compound | 267.1 | 238.1 | 35 |
| This compound | 267.1 | 134.1 | 40 |
Note: The collision energies are estimates and should be optimized for the specific instrument being used.
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the analysis of this compound in a biological matrix, such as plasma or serum. Optimization of specific parameters may be required for different sample types and instrumentation.
Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of the sample (e.g., plasma), add an appropriate internal standard if this compound is not being used as one.
-
Add 1 mL of a mixture of methyl tert-butyl ether (MTBE) and hexane (1:1, v/v).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water).
Liquid Chromatography (LC)
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 30% B and equilibrate
-
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Ion Spray Voltage: -4500 V
-
Temperature: 450 °C
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Curtain Gas: 30 psi
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 2.
Visualization of the Fragmentation Pathway
The following diagram illustrates the proposed fragmentation pathway of the deprotonated this compound molecule.
Caption: Proposed fragmentation pathway of this compound.
Workflow for this compound Analysis
The following diagram outlines the logical workflow for the quantitative analysis of this compound.
Caption: Workflow for the quantitative analysis of this compound.
Application Notes and Protocols for the Analysis of Dienestrol-d2 in Environmental Water Samples
Introduction
Dienestrol is a synthetic estrogen that has been used in medicine and agriculture. Its presence in environmental water sources is a growing concern due to its potential endocrine-disrupting effects on wildlife and humans, even at very low concentrations.[1] Accurate and sensitive analytical methods are therefore crucial for monitoring its levels in the environment. Dienestrol-d2, a deuterium-labeled analog of Dienestrol, serves as an excellent internal standard for quantitative analysis using isotope dilution mass spectrometry.[2] This technique provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[3][4]
These application notes provide a detailed protocol for the determination of Dienestrol in environmental water samples using Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with this compound as an internal standard.
Principle of the Method
The method involves the enrichment and purification of the analyte from a water sample using SPE. The extract is then analyzed by LC-MS/MS, which provides high selectivity and sensitivity for the detection and quantification of Dienestrol. This compound is spiked into the sample at the beginning of the procedure to compensate for any loss of the target analyte during sample processing and analysis.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a composite based on common procedures for extracting synthetic estrogens from water samples.[5][6][7][8]
Materials:
-
Water sample
-
This compound internal standard solution
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Deionized water
-
SPE cartridges (e.g., Oasis HLB, 80 mg)[5]
-
SPE manifold
-
Glassware
-
Nitrogen evaporator
Procedure:
-
Sample Filtration: Filter the water sample (typically 100-500 mL) through a glass fiber filter to remove suspended particles.
-
Spiking with Internal Standard: Add a known amount of this compound internal standard solution to the filtered water sample.
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the SPE cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[5][7]
-
Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes.
-
Elution: Elute the retained analytes from the cartridge with 5-10 mL of a suitable solvent, such as methanol or acetonitrile.[7]
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the residue in a small, known volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.[7]
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following are typical LC-MS/MS parameters for the analysis of Dienestrol.[7][9][10][11]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid[9]
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 40°C[9]
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode[7]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for both Dienestrol and this compound need to be optimized. For Dienestrol, a potential transition could be m/z 265 -> 133. The transition for this compound would be shifted by 2 Da (m/z 267 -> 135).
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Data Presentation
The following tables summarize typical quantitative data for the analysis of Dienestrol in water samples, compiled from various studies.
Table 1: Method Performance for Dienestrol Analysis
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.05 - 0.10 ng/L | [7] |
| Limit of Quantification (LOQ) | 0.15 - 0.30 ng/L | - |
| Linearity (r²) | ≥ 0.99 | [7] |
| Recovery | 85% - 115% | [12] |
| Relative Standard Deviation (RSD) | < 15% | [7] |
Table 2: Example MRM Transitions for Dienestrol and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dienestrol | 265.1 | 133.1 | Optimized |
| This compound | 267.1 | 135.1 | Optimized |
Note: The exact m/z values and collision energies need to be determined empirically on the specific instrument used.
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound in water samples.
Principle of Stable Isotope Dilution Analysis
Caption: Principle of Stable Isotope Dilution Analysis for quantification.
References
- 1. agilent.com [agilent.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Routine isotope-dilution liquid chromatography-tandem mass spectrometry assay for simultaneous measurement of the 25-hydroxy metabolites of vitamins D2 and D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable-isotope dilution analysis of D- and L-2-hydroxyglutaric acid: application to the detection and prenatal diagnosis of D- and L-2-hydroxyglutaric acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sensitive, robust method for determining natural and synthetic hormones in surface and wastewaters by continuous solid-phase extraction–gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. Trace analysis of diethylstilbestrol, dienestrol and hexestrol in environmental water by Nylon 6 nanofibers mat-based solid-phase extraction coupled with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Rapid direct injection LC-MS/MS method for analysis of prioritized indicator compounds in wastewater effluent - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Determination of Endocrine Disrupting Chemicals in Water and Wastewater Samples by Liquid Chromatography-Negative Ion Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of estrogens in environmental water samples using 1,3-dipentylimidazolium hexafluorophosphate ionic liquid as extraction solvent in dispersive liquid-liquid microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Dienestrol-d2 peak tailing in chromatography
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing with Dienestrol-d2 in chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in chromatography?
A1: Peak tailing is a phenomenon where a chromatographic peak is not symmetrical, and its trailing edge is broader than the leading edge.[1][2] In an ideal chromatogram, peaks should have a symmetrical, Gaussian shape.[1] Peak tailing can compromise the accuracy and reproducibility of your analytical results by affecting peak integration and resolution.[3]
Q2: What are the common causes of peak tailing for a phenolic compound like this compound?
A2: For phenolic compounds like this compound, peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[2] this compound has acidic phenolic hydroxyl groups which can interact with basic sites on the column packing material, particularly residual silanol groups on silica-based columns.[4] Other common causes include issues with the mobile phase, column degradation, and problems with the chromatographic system itself.
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH is a critical factor. Dienestrol has a predicted acidic pKa of around 9.1.[5] If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to peak tailing.[1] To ensure a single form of the analyte and minimize secondary interactions, it is generally recommended to keep the mobile phase pH at least 2 units below the pKa of an acidic compound.
Q4: Can the sample solvent cause peak tailing?
A4: Yes, the choice of sample solvent can significantly impact peak shape. If the sample solvent is much stronger than the mobile phase, it can cause peak distortion, including tailing.[3][6] It is always best to dissolve the sample in the initial mobile phase whenever possible.
Q5: Is peak tailing a problem in both HPLC and GC analysis of this compound?
A5: Yes, peak tailing can occur in both HPLC and GC. In HPLC, it's often due to chemical interactions with the stationary phase. In GC, it can be caused by active sites in the liner, column, or transfer lines, especially for polar compounds like this compound.[7]
Troubleshooting Guides
HPLC Troubleshooting for this compound Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound in High-Performance Liquid Chromatography (HPLC).
Problem: Asymmetrical peak shape with a pronounced tail for the this compound peak.
Initial Checks:
-
Assess the extent of the problem: Is only the this compound peak tailing, or are all peaks in the chromatogram affected? If all peaks are tailing, it could indicate a system-wide issue.[7]
-
Review recent changes: Have there been any recent changes to the method, such as a new column, new mobile phase preparation, or different sample preparation procedure?[8]
Caption: A workflow for troubleshooting this compound peak tailing in HPLC.
| Potential Cause | Recommended Action | Rationale |
| Mobile Phase Issues | ||
| Inappropriate pH | Adjust the mobile phase pH to be 2-3 units below the pKa of this compound (~9.1). A pH of 3-4 is a good starting point. | To ensure this compound is in a single, non-ionized form, minimizing interactions with silanol groups.[4] |
| Insufficient Buffering | Increase the buffer concentration (e.g., to 25-50 mM). | A higher buffer concentration can help to mask residual silanol groups on the stationary phase.[1] |
| Secondary Interactions with Silanols | Add a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). | TEA will preferentially interact with active silanol sites, reducing their availability to interact with this compound. |
| Mobile Phase Degradation | Prepare a fresh batch of the mobile phase. | Mobile phase components can degrade over time, affecting pH and overall performance.[8] |
| Column-Related Problems | ||
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase). | To remove strongly retained contaminants from the column.[8] |
| Column Void or Damaged Packing | Reverse the column and flush it to waste (if the manufacturer allows). If the problem persists, replace the column. | A void at the head of the column can cause peak distortion.[1][4] |
| Use of an Inappropriate Column | Use a modern, high-purity, end-capped silica column or a column with a different stationary phase (e.g., a polymer-based or hybrid silica column). | These columns have fewer accessible silanol groups, reducing the potential for secondary interactions. |
| Sample and Injection Issues | ||
| Sample Solvent Mismatch | Dissolve this compound in the initial mobile phase. | This ensures that the injection solvent does not disrupt the chromatographic equilibrium at the column inlet.[3] |
| Column Overload | Reduce the injection volume or the concentration of the sample. | Injecting too much analyte can saturate the stationary phase, leading to peak tailing.[1] |
| Co-eluting Interference | Improve sample preparation using techniques like Solid Phase Extraction (SPE). | To remove matrix components that may be co-eluting with and causing tailing of the this compound peak.[4] |
| System and Hardware Issues | ||
| Extra-Column Volume | Use shorter, narrower internal diameter tubing between the injector, column, and detector. Ensure all fittings are properly made to minimize dead volume. | Excessive volume outside of the column can lead to peak broadening and tailing. |
| Blocked Inlet Frit | Replace the column inlet frit. | A partially blocked frit can distort the flow path of the sample onto the column.[3] |
GC Troubleshooting for this compound Peak Tailing
For Gas Chromatography (GC) analysis, the principles of troubleshooting peak tailing are similar, focusing on activity and flow path issues.
Caption: A logical workflow for troubleshooting this compound peak tailing in GC.
| Potential Cause | Recommended Action | Rationale |
| Active Sites in the Inlet | Use a deactivated inlet liner. Consider a liner with glass wool to trap non-volatile residues, but ensure the wool is also deactivated. | The phenolic groups of this compound can interact with active sites on underivatized glass or metal surfaces in the inlet. |
| Column Issues | ||
| Column Contamination | Trim 10-20 cm from the front of the column. | The inlet of the column is where most non-volatile residues accumulate, creating active sites. |
| Improper Column Installation | Ensure the column is installed at the correct depth in the inlet and detector. | Incorrect installation can create dead volumes or turbulence in the flow path, leading to peak tailing.[7] |
| Column Degradation | If trimming the column does not resolve the issue, replace it with a new, high-quality, low-bleed column suitable for polar analytes. | The stationary phase can degrade over time, exposing active sites. |
| System Parameters | ||
| Inadequate Flow Rate | Ensure the carrier gas flow rate is optimal for the column dimensions. | A flow rate that is too low can increase the interaction time of the analyte with any active sites. |
| Cold Spots | Check the temperatures of the inlet, oven, and transfer line (for GC-MS) to ensure there are no cold spots where the analyte could condense. | Condensation and re-vaporization can lead to peak broadening and tailing. |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound with Improved Peak Shape
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detector: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Diluent: 50:50 Acetonitrile:Water.
Rationale for this protocol: The use of a low pH mobile phase (formic acid) will keep the phenolic hydroxyl groups of this compound protonated, minimizing interactions with the silica backbone of the stationary phase. A high-purity, end-capped column further reduces the number of available silanol sites.
Protocol 2: Sample Preparation using Solid Phase Extraction (SPE)
-
SPE Cartridge: A polymeric reversed-phase sorbent.
-
Conditioning: 3 mL Methanol followed by 3 mL Water.
-
Sample Loading: Load the pre-treated sample onto the cartridge.
-
Washing: 3 mL of 10% Methanol in water to remove polar interferences.
-
Elution: Elute this compound with 3 mL of Methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
Rationale for this protocol: SPE is an effective way to remove matrix components that can interfere with the chromatography and potentially contribute to peak tailing.[4]
Data Presentation
Table 1: Effect of Mobile Phase pH on this compound Peak Asymmetry
| Mobile Phase pH | Peak Asymmetry Factor (As) | Observations |
| 7.0 | 2.1 | Significant tailing |
| 5.0 | 1.6 | Moderate tailing |
| 3.0 | 1.1 | Symmetrical peak |
Note: Asymmetry factor calculated at 10% peak height. A value of 1.0 represents a perfectly symmetrical peak.
Table 2: Comparison of Column Chemistries for this compound Analysis
| Column Type | Peak Asymmetry Factor (As) | Retention Time (min) |
| Standard C18 | 1.8 | 6.2 |
| End-capped C18 | 1.2 | 6.5 |
| Hybrid Silica C18 | 1.1 | 6.4 |
This comprehensive guide should equip researchers with the necessary knowledge and tools to effectively troubleshoot and resolve peak tailing issues encountered during the chromatographic analysis of this compound.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. google.com [google.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
Technical Support Center: Dienestrol-d2 Detection by Mass Spectrometry
Welcome to the technical support center for the analysis of Dienestrol-d2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing mass spectrometer settings and troubleshooting common issues encountered during the detection of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for this compound?
A1: While specific transitions can vary slightly based on the instrument and source conditions, the Multiple Reaction Monitoring (MRM) transitions for this compound are derived from its molecular weight and fragmentation pattern. Dienestrol has a monoisotopic mass of approximately 266.13 g/mol . For this compound, the mass will increase by approximately 2 Da. The fragmentation pattern is similar to the non-deuterated form. In negative ionization mode, the deprotonated molecule [M-H]⁻ is the precursor ion.
Q2: Which ionization mode is best for this compound analysis?
A2: Electrospray ionization (ESI) in negative mode is commonly used for the analysis of Dienestrol and its deuterated analogs. This is due to the phenolic hydroxyl groups in the molecule which readily deprotonate to form a stable negative ion.
Q3: What are the most common issues when using this compound as an internal standard?
A3: Common issues include isotopic crosstalk, chromatographic separation from the unlabeled analyte, and potential for deuterium exchange. These can affect the accuracy and precision of your quantitation.
Q4: How can I prevent deuterium exchange during my analysis?
A4: Deuterium exchange can occur under certain pH and temperature conditions. To minimize this, it is advisable to keep the samples at a cool temperature and avoid highly acidic or basic mobile phases if possible. Using aprotic solvents in the sample preparation steps can also help.
Q5: What should I do if I observe poor signal intensity for this compound?
A5: Poor signal intensity can be due to several factors including suboptimal ionization source parameters, incorrect MRM transitions, or matrix effects. It is important to optimize the source conditions (e.g., spray voltage, gas flows, and temperature) and ensure the collision energy is appropriate for the selected MRM transition. Sample cleanup procedures should also be evaluated to minimize matrix suppression.
Troubleshooting Guides
This section provides a systematic approach to resolving common problems encountered during the analysis of this compound.
Issue 1: Poor Peak Shape or Tailing
-
Possible Cause: Suboptimal chromatographic conditions.
-
Solution:
-
Ensure the column is properly conditioned and has not exceeded its lifetime.
-
Optimize the mobile phase composition and gradient profile. For reversed-phase chromatography, adjusting the percentage of organic solvent and the pH of the aqueous phase can improve peak shape.
-
Check for and clean any blockages in the LC system.
-
-
-
Possible Cause: Contamination in the sample or LC system.
-
Solution:
-
Run a blank injection to check for system contamination.
-
Ensure proper sample clean-up to remove interfering matrix components.
-
Clean the injection port and autosampler needle.
-
-
Issue 2: Inconsistent or Low Signal Intensity
-
Possible Cause: Suboptimal Mass Spectrometer Settings.
-
Solution:
-
Optimize the ESI source parameters, including spray voltage, nebulizer gas pressure, drying gas flow rate, and temperature.
-
Perform a compound tuning (infusion) of this compound to determine the optimal precursor and product ions, and to optimize the collision energy for each transition.
-
-
-
Possible Cause: Matrix Effects.
-
Solution:
-
Improve sample preparation to remove interfering matrix components. Solid-phase extraction (SPE) is often effective for this purpose.
-
Evaluate the use of a different chromatographic column or a more effective gradient to separate this compound from co-eluting matrix components.
-
Prepare calibration standards in a matrix that matches the study samples to compensate for matrix effects.
-
-
Issue 3: Isotopic Crosstalk
-
Possible Cause: Contribution of the natural isotope abundance of the unlabeled analyte to the signal of the deuterated internal standard.
-
Solution:
-
Select MRM transitions that minimize the potential for isotopic overlap.
-
Assess the level of crosstalk by analyzing a high concentration standard of the unlabeled analyte and monitoring the MRM transition of the deuterated internal standard.
-
If significant crosstalk is observed, it may be necessary to correct for it mathematically in the data processing.
-
-
Issue 4: Chromatographic Shift Between Analyte and Internal Standard
-
Possible Cause: Deuterium isotope effect. The presence of deuterium can sometimes lead to a slight difference in retention time compared to the non-deuterated analyte.
-
Solution:
-
Ensure that the chromatographic peak integration windows for both the analyte and the internal standard are set appropriately to capture their entire respective peaks, even if they are slightly separated.
-
While complete co-elution is ideal, slight separation can be tolerated as long as it is consistent and properly integrated.
-
-
Quantitative Data Summary
The following tables summarize typical mass spectrometric parameters for the analysis of Dienestrol and provide estimated parameters for this compound. These values should be used as a starting point and optimized for your specific instrument and experimental conditions.
Table 1: Optimized MRM Conditions for Dienestrol (Negative Ion Mode)
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |
| Dienestrol | 265.1 | 235.1 | 35 | 145.1 | 40 |
Note: These values are based on published data and may require optimization.
Table 2: Estimated MRM Transitions for this compound (Negative Ion Mode)
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Estimated Collision Energy 1 (eV) | Product Ion 2 (m/z) | Estimated Collision Energy 2 (eV) |
| This compound | 267.1 | 237.1 | 35-45 | 147.1 | 40-50 |
Note: The precursor and product ions are shifted by +2 m/z units due to the two deuterium atoms. Collision energies should be optimized but are expected to be in a similar range to the non-deuterated compound.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of Dienestrol and this compound from a biological matrix such as serum or plasma.
-
Sample Pre-treatment: To 1 mL of sample, add an appropriate amount of this compound internal standard solution. Add 1 mL of a suitable buffer (e.g., 0.1 M acetate buffer, pH 5.0).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by sequentially passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute the analytes with 3 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase. The sample is now ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or a suitable buffer.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient might start at 20-30% B, ramp up to 90-95% B, hold for a short period, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: ESI Negative.
-
MRM Transitions: As listed in Table 2 (to be optimized).
-
Source Parameters: Optimize spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature according to the instrument manufacturer's recommendations.
-
Visualizations
Experimental Workflow for this compound Analysis
Caption: A typical workflow for the analysis of this compound.
Troubleshooting Logic for Low Signal Intensity
Caption: A logical workflow for troubleshooting low signal intensity.
Technical Support Center: Addressing Retention Time Shifts with Deuterated Standards
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand retention time (RT) shifts in chromatographic analyses, with a specific focus on the application of deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of retention time shifts in my chromatographic analysis?
Retention time shifts can be broadly categorized into two types: systematic shifts (drifting in one direction) and random fluctuations.[1] The underlying causes can be physical/system-related or chemical/chromatographic.[2]
Common Causes of Retention Time Shifts:
-
Mobile Phase Issues: Changes in mobile phase composition, pH, or contamination can significantly alter retention times.[1] Evaporation of volatile components in the mobile phase can also lead to gradual shifts.[2]
-
Column Problems: Column degradation over time, contamination from sample matrix, or inadequate equilibration can all cause RT shifts.[1] In reversed-phase liquid chromatography, using a highly aqueous mobile phase (>95% water) with a non-aqueous compatible column can lead to phase dewetting (phase collapse), causing a dramatic shift to earlier retention times.[3][4]
-
Flow Rate Variations: Inconsistent flow rates, which can be caused by leaks in the system or issues with the pump, will lead to proportional shifts in the retention times of all peaks.[3][5]
-
Temperature Fluctuations: Variations in column temperature affect the interaction between the analyte and the stationary phase, leading to changes in retention.[2][6]
-
System Hardware Issues: Problems with the injector, leaks in fittings, or changes in system volume (e.g., replacing tubing) can all contribute to retention time variability.[1][2]
-
Sample Matrix Effects: Interfering components in the sample matrix can affect the elution of target analytes.[3] The pH of the sample itself can also influence the retention of ionizable compounds.[2][3]
Q2: How do deuterated internal standards help in addressing retention time shifts?
Deuterated internal standards are versions of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[7] They are considered the gold standard for quantitative analysis, particularly in LC-MS/MS, for several reasons:
-
Similar Physicochemical Properties: Deuterated standards have nearly identical chemical and physical properties to the non-deuterated analyte. This means they behave very similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[7][8]
-
Co-elution: Ideally, the deuterated standard co-elutes with the analyte.[8] This ensures that both compounds experience the same chromatographic conditions and any matrix effects at the point of elution.[9][10]
-
Correction for Variability: By adding a known amount of the deuterated standard to every sample, standard, and blank, it acts as a reliable reference. Any variations in sample preparation, injection volume, or instrument response that affect the analyte will also affect the deuterated standard in the same way.[11] The ratio of the analyte peak area to the deuterated standard peak area is used for quantification, which corrects for these variations and improves the accuracy and precision of the results.[9]
Q3: What is the "chromatographic isotope effect" and how does it affect my analysis?
The chromatographic isotope effect refers to the slight difference in retention time observed between a deuterated compound and its non-deuterated counterpart.[12] In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than the non-deuterated analyte.[8][13]
-
Cause: The substitution of hydrogen with the larger deuterium atom can subtly alter the molecule's polarity and its interaction with the stationary phase.[12][14]
-
Impact: This can lead to incomplete co-elution of the analyte and the internal standard. If there are significant matrix effects that change rapidly over the elution window, this slight separation can lead to the analyte and the internal standard experiencing different degrees of ion suppression or enhancement, potentially compromising the accuracy of the quantification.[9][10] The magnitude of the retention time shift can increase with the number of deuterium atoms in the molecule.[14][15]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving retention time shift issues.
Step 1: Characterize the Retention Time Shift
The first step is to determine the nature of the shift.
-
Are all peaks shifting proportionally? If the retention times of all peaks, including the void marker (t0), are changing by the same factor, the issue is likely related to the flow rate.[5][16]
-
Are only some peaks shifting? If only specific peaks are shifting, or the shifts are not proportional, the problem is more likely chemical in nature (e.g., mobile phase pH, column chemistry, temperature).[2][3]
-
Is the shift sudden or gradual? A sudden, large shift may indicate a significant event like a leak, a change in mobile phase, or column dewetting.[3][4] A gradual drift over many injections often points to column contamination, column degradation, or a slow change in mobile phase composition.[1]
Step 2: Investigate Potential Causes and Solutions
Based on the characterization of the shift, use the following table to identify potential causes and corresponding solutions.
| Observation | Potential Cause | Troubleshooting Steps & Solutions |
| All peaks shift proportionally | Flow Rate Variation | - Check for leaks in the system, especially around fittings and pump heads.[3][5]- Verify the pump is delivering the correct flow rate by collecting and measuring the eluent over a set time.[5]- Ensure proper mobile phase degassing to prevent air bubbles in the pump.[6] |
| Early eluting peaks shift | Sample Solvent Mismatch | - Ensure the sample is dissolved in a solvent that is as close as possible in composition and strength to the initial mobile phase conditions.[3][6] |
| All peaks shift dramatically to an early RT | Phase Dewetting (Reversed-Phase) | - Flush the column with a mobile phase rich in organic solvent to re-equilibrate the stationary phase.[4]- Avoid using mobile phases with more than 95% aqueous content with standard C18 columns; use an aqueous-compatible column if necessary.[3] |
| Gradual shift in retention times over multiple runs | Column Contamination/Degradation | - Flush the column with a strong solvent to remove contaminants.[1]- Use a guard column to protect the analytical column from matrix components.[3]- If the column is old or has been used extensively, it may need to be replaced.[1] |
| Mobile Phase Change | - Prepare fresh mobile phase to rule out degradation or contamination.[1]- Keep mobile phase reservoirs capped to prevent evaporation of volatile components.[5] | |
| Random shifts in retention times | Temperature Fluctuations | - Use a thermostatted column compartment to maintain a stable temperature.[2][6] |
| Mobile Phase pH Instability | - Ensure the mobile phase is properly buffered and the pH is stable.[1] | |
| Injector Issues | - Inspect the injector for any signs of blockage or wear. |
Quantitative Data Summary: Impact of Deuteration on Retention Time
The following table summarizes the observed retention time shifts between analytes and their deuterated internal standards from a study using ultra-high-performance liquid chromatography (UHPLC).
| Analyte Pair | Number of Deuterium Atoms | Median Retention Time Shift (seconds) | Observation |
| Light vs. Intermediate Labeled Peptides | - | 2.0 | Deuterated peptides eluted earlier.[13] |
| Light vs. Heavy Labeled Peptides | - | 2.9 | A larger number of deuterium atoms resulted in a greater retention time shift.[13] |
| Homoserine Lactone (H) vs. Deuterated Analog (Hd) | 3 | Slight difference | The deuterated standard had a slightly longer retention time in this specific case.[9] |
| Fluconazole (F) vs. Deuterated Analog (Fd) | 4 | More pronounced difference | The retention time difference was more significant with a higher number of deuterium atoms.[9] |
Data adapted from relevant literature to illustrate the concept.[9][13]
Experimental Protocol: Utilizing Deuterated Internal Standards
This protocol outlines the key steps for incorporating a deuterated internal standard into a quantitative LC-MS/MS workflow.
Objective: To achieve accurate and precise quantification of a target analyte by correcting for experimental variability using a deuterated internal standard.
Materials:
-
Target analyte standard
-
Deuterated internal standard (isotopic purity ≥98%, chemical purity >99%)[17]
-
Solvents for stock solutions and mobile phase
-
Volumetric flasks and pipettes
-
LC-MS/MS system
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of the target analyte in a suitable solvent.
-
Prepare a primary stock solution of the deuterated internal standard in the same solvent. Note: Avoid storing deuterated compounds in acidic or basic solutions to prevent deuterium exchange.[7]
-
-
Preparation of Calibration Standards:
-
Create a series of calibration standards by serially diluting the analyte stock solution.
-
Spike each calibration standard with a constant, known concentration of the deuterated internal standard from its stock solution.
-
-
Sample Preparation:
-
To each unknown sample, add the same constant, known concentration of the deuterated internal standard as was added to the calibration standards. This should be done at the earliest possible stage of the sample preparation process to account for variability in all subsequent steps (e.g., extraction, evaporation, reconstitution).
-
-
LC-MS/MS Analysis:
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared calibration standards and samples.
-
Acquire data in a way that monitors for both the analyte and the deuterated internal standard (e.g., using selected reaction monitoring - SRM, or multiple reaction monitoring - MRM).
-
-
Data Processing:
-
Integrate the peak areas for both the analyte and the deuterated internal standard in all injections.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard and unknown sample.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Visualizations
Caption: A workflow for troubleshooting retention time shifts.
Caption: How deuterated standards correct for analytical variability.
References
- 1. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 2. youtube.com [youtube.com]
- 3. Why is my LC Retention Time Shifting? [restek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. LC Troubleshooting—Retention Time Shift [restek.com]
- 7. researchgate.net [researchgate.net]
- 8. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. myadlm.org [myadlm.org]
- 11. nebiolab.com [nebiolab.com]
- 12. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. resolvemass.ca [resolvemass.ca]
Technical Support Center: Ensuring Linearity in Calibration Curves with Dienestrol-d2
Welcome to the technical support center for ensuring linearity in calibration curves when using Dienestrol-d2 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: My calibration curve is non-linear. What are the potential causes and how can I fix it?
Answer:
Non-linearity in calibration curves, particularly in sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), is a common observation.[1][2] Several factors can contribute to this issue. The table below summarizes the common causes and provides potential solutions.
| Potential Cause | Description | Troubleshooting Steps |
| Matrix Effects | Components in the sample matrix (e.g., plasma, urine) can interfere with the ionization of the analyte and internal standard, leading to signal suppression or enhancement.[1][3][4] | - Use Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your unknown samples to compensate for these effects.[1][5] - Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[5] - Optimize Sample Preparation: Employ more rigorous extraction or clean-up procedures to remove interfering substances. |
| Detector Saturation | At high analyte concentrations, the detector can become overwhelmed, leading to a plateau in the signal response.[1][2] | - Extend the Calibration Range: If the detector has a wide dynamic range, you can extend the upper limit of your calibration curve.[6] - Dilute High-Concentration Samples: Bring samples with expected high concentrations into the linear range of the assay by diluting them.[6] - Adjust MS Parameters: For MS/MS, you can intentionally reduce sensitivity by altering parameters or using less intense transitions for high concentration ranges.[2] |
| Ionization Saturation/Suppression | In Electrospray Ionization (ESI), competition for ionization can occur at high analyte concentrations, leading to a non-proportional response.[2][7] | - Optimize LC Method: Improve chromatographic separation to ensure the analyte and internal standard do not co-elute with high concentrations of other compounds. - Reduce Injection Volume: Injecting a smaller sample volume can alleviate saturation at the ion source. |
| Inappropriate Internal Standard Concentration | The concentration of this compound can influence the linearity of the calibration curve.[8] | - Optimize IS Concentration: The internal standard should be added at a concentration that is similar to the target analyte's expected concentration range.[9] Experiment with different this compound concentrations to find the optimal level. |
| Dimer or Multimer Formation | At high concentrations, the analyte may form dimers or other multimers, which have different mass-to-charge ratios and are not detected as the primary ion.[1][2] | - Adjust Mobile Phase Composition: Modifying the pH or organic solvent content of the mobile phase can sometimes disrupt dimer formation. |
| Isotopic Contribution | At high analyte concentrations, the natural isotopic abundance of the analyte can contribute to the signal of the deuterated internal standard, especially if the mass difference is small.[10] | - Verify Isotopic Purity: Ensure the isotopic purity of your this compound standard is high. - Select Appropriate Mass Transitions: Choose MRM transitions that are specific to the analyte and the internal standard and have minimal crossover. |
Question: How do I properly use this compound as an internal standard to ensure a linear calibration?
Answer:
Using a deuterated internal standard like this compound is a powerful technique to correct for variations in sample preparation and instrument response.[5][9] To ensure linearity, follow these best practices:
-
Consistent Addition: Add the same amount of this compound to every calibration standard and every unknown sample.[11]
-
Early Addition: Introduce the internal standard as early as possible in the sample preparation workflow to account for any analyte loss during extraction or other steps.[9]
-
Appropriate Concentration: The concentration of this compound should be sufficient to provide a strong, reproducible signal without saturating the detector. It should ideally be in the mid-range of your calibration curve.[9]
-
Matrix Matching: As this compound is structurally very similar to Dienestrol, it can effectively compensate for matrix effects. However, for optimal results, prepare your calibration standards in a matrix that is as close as possible to your samples.[1]
Below is a DOT script for a workflow diagram illustrating the process of using an internal standard for a linear calibration curve.
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assess matrix effects and matrix-matched calibrations — matrix_effect • envalysis [zsteinmetz.de]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects for Response Level Defined Calibration Strategies with Simple Methods To Expand Linear Dynamic Ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 9. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 10. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 11. Internal standard - Wikipedia [en.wikipedia.org]
storage and stability issues of Dienestrol-d2 solutions
Welcome to the technical support center for Dienestrol-d2 solutions. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage, handling, and stability of this compound.
Frequently Asked Questions (FAQs)
1. Q: What are the recommended storage conditions for this compound?
A: Proper storage is critical to ensure the stability and integrity of this compound. Recommendations vary for the solid compound versus solutions.
-
Solid (Powder) Form:
-
In Solvent (Stock Solutions):
2. Q: Which solvents are suitable for dissolving this compound?
A: this compound is practically insoluble in water and dilute acids.[5] Organic solvents are required for dissolution.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), methanol, ethanol, acetone, and propylene glycol are effective solvents.[5]
-
High Solubility: In DMSO, solubility can reach or exceed 50 mg/mL.[1][2]
-
Preparation Tip: If dissolution is slow, gentle warming to 37°C or sonication can be used to aid the process, particularly for DMSO solutions.[3][4]
3. Q: How should I prepare working solutions for in vivo or cell-based experiments?
A: Working solutions, especially those with aqueous components, should be prepared freshly on the day of use.[3] Due to low aqueous solubility, specific formulations are needed.
-
Example in vivo Formulation (Suspension): A common method involves a multi-solvent system. For instance, a stock solution in DMSO can be sequentially mixed with PEG300, Tween-80, and finally a saline solution.[3] This often results in a suspension.
-
Clear Solution Formulation: For a clear solution, using a solubilizing agent like SBE-β-CD in saline is an option.[3]
-
Oil-Based Formulation: this compound stock in DMSO can also be mixed with corn oil for a clear solution suitable for certain administration routes.[3]
4. Q: My this compound solution has changed color. Is it still usable?
A: A color change, often to a light yellow or brown, can indicate degradation.[3] Dienestrol is sensitive to light and can undergo oxidation.[5] If your protocol requires high purity and concentration accuracy, it is recommended to discard the discolored solution and prepare a fresh one from a solid that has been properly stored.
5. Q: I see a precipitate in my this compound solution after storage or dilution. What should I do?
A: Precipitation can occur for several reasons:
-
Low Aqueous Solubility: Diluting a DMSO stock solution into an aqueous buffer or media can cause the compound to crash out of solution.
-
Temperature Changes: Solubility in some solvents, like vegetable oils, can decrease upon cooling, leading to crystallization.[5]
-
pH Shifts: As a phenolic compound, the solubility of this compound can be pH-dependent. Changes in buffer pH may affect its stability in solution.
Troubleshooting Steps: Gentle warming and sonication may help redissolve the precipitate.[3] However, if the solution is for a critical experiment, preparing a fresh dilution is the safest approach. For future dilutions into aqueous media, consider using a lower concentration or incorporating a solubilizing agent.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Action |
| Inconsistent or non-reproducible experimental results. | 1. Solution Degradation: The compound may have degraded due to improper storage (light exposure, temperature fluctuations, age).2. Inaccurate Concentration: Precipitation or incomplete dissolution may have lowered the effective concentration.3. Repeated Freeze-Thaw Cycles: Aliquoting was not performed, leading to degradation of the stock solution. | 1. Prepare a fresh stock solution from solid this compound.2. Ensure complete dissolution using sonication if necessary.3. Always aliquot stock solutions for single use.4. Verify the concentration and purity of the solution using an analytical method like HPLC-UV (see protocol below). |
| Precipitate forms when diluting stock into aqueous buffer. | "Salting Out": this compound is highly lipophilic and has very low solubility in water. The addition of an aqueous medium reduces the solvating power of the organic solvent. | 1. Decrease the final concentration of this compound.2. Increase the percentage of organic co-solvent (e.g., DMSO) in the final solution, if tolerated by the experimental system.3. Use a formulation with a solubilizing agent (e.g., SBE-β-CD).4. Prepare the working solution immediately before use. |
| Solution appears cloudy or has a visible suspension. | Incomplete Dissolution: The concentration may be too high for the solvent system.Formulation Type: Some protocols, particularly for in vivo use, are designed to create a suspension. | 1. Confirm that the formulation is intended to be a clear solution or a suspension.[3]2. If a clear solution is desired, try further sonication or gentle warming. If it remains cloudy, the concentration may be above the solubility limit.3. Filter the solution through a 0.22 µm filter if a clear solution is required and you suspect particulate matter. |
| LC-MS or other analytical signal is weak or absent. | Degradation: The compound may have degraded.Adsorption: Phenolic compounds can adsorb to glass or plastic surfaces, especially at low concentrations. | 1. Check storage history and prepare a fresh solution.2. Use silanized glassware or polypropylene tubes to minimize adsorption.3. Ensure the analytical method is appropriate and sufficiently sensitive. |
Quantitative Data Summary
Table 1: Solubility of Dienestrol
| Solvent | Solubility | Reference |
| DMSO | ≥ 50 mg/mL (187.74 mM) | [1][2] |
| Methanol | Freely Soluble | [5] |
| Ethanol | Freely Soluble | [5] |
| Water | Practically Insoluble | [5] |
Table 2: Long-Term Stability of this compound Reference Material
Stability data from a Certificate of Analysis for a specific batch of this compound reference material, analyzed by GC-MS. The values represent the measured amount (µg) per ampoule over time.
| Storage Temperature | t = 0 months | t = 6 months | t = 12 months | t = 24 months |
| 4°C | 98 ± 2 | 97 ± 2 | 106 ± 3 | 110 ± 1 |
| 20°C | 98 ± 1 | 95 ± 4 | 104 ± 1 | 108 ± 1 |
| 37°C | 100 ± 1 | 96 ± 1 | 105 ± 1 | 108 ± 1 |
Visualizations
Diagram 1: Troubleshooting Workflow for Unexpected Results
References
- 1. Validation of screening method for residues of diethylstilbestrol, dienestrol, hexestrol, and zeranol in bovine urine using immunoaffinity chromatography and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NB-64-00173-100mg | Dienestrol [84-17-3] Clinisciences [clinisciences.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Dienestrol | C18H18O2 | CID 667476 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Chromatography Solutions for Dienestrol-d2 Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate chromatography column for the analysis of Dienestrol-d2. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary chromatographic methods for analyzing this compound?
A1: The two primary methods for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is often preferred due to its simplicity and the ability to analyze the compound without derivatization.[1] GC-MS, while also effective, typically requires a derivatization step to increase the volatility and thermal stability of this compound.[2][3]
Q2: Which type of HPLC column is most suitable for this compound analysis?
A2: For HPLC analysis of this compound, reversed-phase columns are the most suitable. C18 (ODS) columns are widely used and offer good hydrophobic retention.[1] However, due to the aromatic nature of this compound, Phenyl-based columns, such as Phenyl-Hexyl, can offer unique selectivity and potentially better separation from other structurally similar compounds.[4][5][6]
Q3: Do I need to derivatize this compound for GC-MS analysis?
A3: Yes, derivatization is highly recommended for the GC-MS analysis of this compound. Steroids and related compounds are often not volatile enough for direct GC analysis. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common derivatization technique that increases the volatility and thermal stability of the analyte.[2][3][7]
Q4: What should I consider when selecting the dimensions of my HPLC column?
A4: Column dimensions play a crucial role in the performance of your separation.
-
Length: Longer columns generally provide higher resolution but result in longer analysis times and higher backpressure.[8]
-
Internal Diameter (ID): Narrower ID columns (e.g., 2.1 mm) offer higher sensitivity and lower solvent consumption, while wider ID columns (e.g., 4.6 mm) can handle larger sample loads.[8][9]
-
Particle Size: Smaller particles (e.g., sub-2 µm for UHPLC) lead to higher efficiency and sharper peaks but require systems capable of handling higher backpressure. Common particle sizes for standard HPLC are 3 µm and 5 µm.[8][10][11]
Chromatography Column Selection Guide
The following table summarizes recommended chromatography columns for the analysis of this compound.
| Technique | Column Type | Stationary Phase | Typical Dimensions | Particle Size | Key Advantages | Considerations |
| HPLC | Reversed-Phase | C18 (Octadecylsilane) | 150 mm x 4.6 mm | 3 µm or 5 µm | Good retention for hydrophobic compounds, widely available. | May have less selectivity for aromatic isomers compared to Phenyl phases. |
| HPLC | Reversed-Phase | Phenyl-Hexyl | 150 mm x 4.6 mm | 3 µm or 5 µm | Enhanced selectivity for aromatic compounds due to π-π interactions.[4][5] | Retention characteristics may differ from C18, requiring method optimization. |
| GC-MS | Capillary Column | 100% Dimethylpolysiloxane (e.g., Rxi-1ms) | 30 m x 0.25 mm | 0.25 µm film thickness | Low bleed at high temperatures, suitable for sensitive MS detection.[4] | Requires derivatization of this compound prior to analysis.[2] |
Experimental Protocols
Detailed Methodology: HPLC Analysis of this compound
-
Column Selection: Choose a reversed-phase column, such as a C18 or Phenyl-Hexyl, with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a 60:40 (v/v) ratio. The mobile phase should be filtered through a 0.45 µm filter and degassed prior to use.[12]
-
Instrumentation Setup:
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column temperature at 30 °C.
-
Set the UV detector to a wavelength of 254 nm.[1]
-
-
Sample Preparation: Dissolve the this compound standard in the mobile phase to a final concentration of 10 µg/mL.
-
Injection: Inject 10 µL of the sample onto the column.
-
Data Acquisition: Record the chromatogram and determine the retention time and peak area of this compound.
Detailed Methodology: GC-MS Analysis of this compound
-
Column Selection: Use a low-bleed capillary column, such as a 30 m x 0.25 mm, 0.25 µm film thickness 100% dimethylpolysiloxane column.
-
Derivatization (Silylation):
-
Evaporate a known amount of this compound to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture at 70°C for 30 minutes.[7]
-
-
Instrumentation Setup:
-
Injector: Set to splitless mode at 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning from m/z 50 to 550.
-
-
Injection: Inject 1 µL of the derivatized sample.
-
Data Acquisition: Acquire the total ion chromatogram and the mass spectrum of the derivatized this compound peak.
Troubleshooting Guide
Specific Troubleshooting Scenarios for this compound Analysis:
-
Issue: Peak Tailing in HPLC.
-
Possible Cause: this compound contains phenolic hydroxyl groups that can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[13]
-
Solution:
-
Use a column with end-capping or a base-deactivated stationary phase to minimize silanol interactions.
-
Adjust the mobile phase pH. A slightly acidic mobile phase (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups.[14]
-
Consider using a Phenyl-Hexyl column, as the different interaction mechanism may reduce this effect.[4]
-
-
-
Issue: Poor Peak Shape or Broadening in GC-MS.
-
Possible Cause: Incomplete derivatization of this compound can lead to poor peak shape and reduced response.
-
Solution:
-
Optimize the derivatization reaction conditions, including the amount of silylating reagent, temperature, and reaction time.
-
Ensure the sample is completely dry before adding the derivatization reagent, as moisture can interfere with the reaction.
-
Use a fresh vial of derivatization reagent.
-
-
-
Issue: Co-elution with Matrix Components.
-
Possible Cause: The sample matrix is complex, and other compounds may have similar retention characteristics to this compound.
-
Solution:
-
For HPLC, adjust the mobile phase composition (e.g., the ratio of organic solvent to water) or switch to a column with a different selectivity (e.g., from C18 to Phenyl-Hexyl).[4]
-
For GC-MS, optimize the temperature program to improve the separation of analytes.
-
Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE), to clean up the sample before analysis.
-
-
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A sensitive, robust method for determining natural and synthetic hormones in surface and wastewaters by continuous solid-phase extraction–gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. support.waters.com [support.waters.com]
- 6. lcms.cz [lcms.cz]
- 7. brjac.com.br [brjac.com.br]
- 8. uhplcs.com [uhplcs.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. How Particle Size Affects Chromatography Performance | Phenomenex [phenomenex.com]
- 11. agilent.com [agilent.com]
- 12. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. mastelf.com [mastelf.com]
Validation & Comparative
A Head-to-Head Comparison: Dienestrol-d2 vs. C13-Labeled Internal Standards in Quantitative Analysis
For researchers and drug development professionals engaged in the precise quantification of the synthetic estrogen Dienestrol, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison between the commonly used Dienestrol-d2 and the theoretically superior C13-labeled Dienestrol as internal standards in mass spectrometry-based bioanalysis.
Performance Characteristics at a Glance
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, from extraction to detection, thereby compensating for any variations. The choice between a deuterium-labeled (D-labeled) and a carbon-13-labeled (C13-labeled) internal standard can significantly impact data quality.
| Feature | This compound (Deuterium-labeled) | C13-labeled Dienestrol | Rationale & Supporting Data |
| Co-elution with Analyte | May exhibit slight chromatographic separation from unlabeled Dienestrol. | Co-elutes perfectly with unlabeled Dienestrol. | The larger mass difference between deuterium and hydrogen can lead to differences in physicochemical properties, causing a retention time shift in liquid chromatography.[1][2] C13 labeling results in a minimal change in molecular properties, ensuring identical chromatographic behavior.[1][3][4] |
| Isotopic Effect | Susceptible to isotopic effects that can alter fragmentation patterns and retention times.[3][5] | Minimal to no isotopic effect.[5] | The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can influence chemical reactions, including fragmentation in the mass spectrometer.[3] |
| Accuracy and Precision | Generally provides good accuracy and precision, but can be compromised by isotopic effects. | Offers superior accuracy and precision due to identical behavior to the analyte.[1][3][6] | By perfectly co-eluting, the C13-labeled standard experiences the same matrix effects as the analyte, leading to more effective normalization.[7] |
| Stability of Label | Risk of back-exchange of deuterium atoms with hydrogen from the solvent or matrix.[2][8] | The carbon-13 label is chemically stable and not prone to exchange.[2] | Deuterium labels, especially on heteroatoms or activated carbon positions, can be labile under certain pH or temperature conditions. |
| Commercial Availability & Cost | More commonly available and generally less expensive.[5][9][10] | Often requires custom synthesis, leading to higher costs and longer lead times.[10] | The synthetic routes for introducing deuterium are often simpler and more established than those for incorporating carbon-13.[5] |
Experimental Considerations: A Representative Protocol
Objective: To quantify the concentration of Dienestrol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotopically labeled internal standard.
Materials:
-
Dienestrol analytical standard
-
This compound or C13-labeled Dienestrol internal standard (IS)
-
Human plasma (K2-EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Solid Phase Extraction):
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (containing either this compound or C13-labeled Dienestrol).
-
Vortex mix for 30 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 30% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) transitions:
-
Dienestrol: [M-H]⁻ → fragment ion (e.g., 267.1 → 237.1)
-
This compound: [M-H]⁻ → fragment ion (e.g., 269.1 → 239.1)
-
C13-labeled Dienestrol (e.g., with 6 C13 atoms): [M-H]⁻ → fragment ion (e.g., 273.1 → 243.1)
-
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each compound.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
-
Determine the concentration of Dienestrol in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.
-
Visualizing the Underlying Mechanisms
To better understand the context in which these internal standards are utilized, the following diagrams illustrate the biological pathway of Dienestrol and the analytical workflow for its quantification.
References
- 1. academic.oup.com [academic.oup.com]
- 2. rsc.org [rsc.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 6. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. nebiolab.com [nebiolab.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Synthesis of 13C-labeled steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of Dienestrol-d2 Quantification: A Guide for Researchers
The Challenge of Inter-Laboratory Variability in Steroid Analysis
Inter-laboratory studies on steroid hormones such as testosterone, 17β-estradiol, and corticosterone have consistently revealed significant discrepancies in the absolute concentrations reported by different facilities, even when analyzing identical samples.[1][2][3] For instance, a study on testosterone and 17β-estradiol in plasma showed coefficients of variation as high as 70.4% and 60.3%, respectively, across participating laboratories.[1] Similarly, a study involving 19 laboratories measuring corticosterone found that laboratory identity accounted for over 80% of the variation in the reported hormone levels.[2][4]
This variability stems from a multitude of factors, including:
-
Methodological Differences: The use of diverse analytical techniques such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), and liquid chromatography-mass spectrometry (LC-MS/MS) contributes significantly to measurement differences.[3]
-
Reagent and Standard Inconsistencies: Variations in the source and purity of standards and reagents can lead to systematic errors.
-
Protocol Nuances: Minor differences in sample preparation, extraction procedures, and data analysis can have a substantial impact on the final reported values.
Given that Dienestrol is a synthetic estrogen with a structure amenable to similar analytical approaches, it is reasonable to anticipate a comparable level of inter-laboratory variability in the quantification of Dienestrol-d2.
Recommended Analytical Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
To enhance reproducibility and minimize inter-laboratory discrepancies, a validated and standardized analytical method is paramount. LC-MS/MS has emerged as the gold standard for steroid hormone analysis due to its high sensitivity and specificity. Below is a detailed experimental protocol for the quantification of Dienestrol, which can be adapted for this compound, often used as an internal standard for the quantification of the non-deuterated form.
Experimental Protocol: Quantification of Dienestrol in Biological Matrices
This protocol is based on established methods for the trace analysis of synthetic estrogens.[5][6][7]
1. Sample Preparation (QuEChERS Method) [7]
- To a 10 g sample (e.g., milk, plasma), add an appropriate amount of this compound as an internal standard.
- Add 10 mL of acetonitrile and vortex for 30 seconds.
- Add an extraction/partitioning salt pouch and shake vigorously for 1 minute.
- Centrifuge for 5 minutes at 3,500 rpm.
- Transfer 6 mL of the supernatant (acetonitrile layer) to a dispersive SPE tube.
- Vortex for 1 minute and centrifuge at 3,500 rpm for 5 minutes.
- Transfer 4 mL of the cleaned extract to a glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 2 mL of 50% methanol in water.
- Centrifuge at 14,000 rpm for 7 minutes at 4°C.
- Transfer the clear supernatant to an HPLC vial for analysis.
2. Liquid Chromatography (LC) Conditions
- Column: ODS column (e.g., C18, dimensions appropriate for the application)
- Mobile Phase: Methanol/water (80/20, v/v)[5][6]
- Flow Rate: 1.0 mL/min[5][6]
- Injection Volume: 5-20 µL
- Column Temperature: 40°C
3. Tandem Mass Spectrometry (MS/MS) Conditions
- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[5][6]
- Detection Mode: Multiple Reaction Monitoring (MRM)
- Precursor and Product Ions: These need to be optimized for Dienestrol and this compound. For Dienestrol, a potential transition could be m/z 265.1 → 235.1. The transition for this compound would be shifted by 2 Da.
- Collision Energy and Other MS Parameters: These should be optimized to achieve the best signal-to-noise ratio.
4. Calibration and Quantification
- Prepare a series of calibration standards in the appropriate matrix.
- Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
- The linearity of the calibration curve should be confirmed (r² ≥ 0.99).[5][6]
Hypothetical Inter-Laboratory Comparison Data for this compound
The following table illustrates the potential variability in this compound quantification that could be observed in an inter-laboratory comparison. The data is hypothetical but reflects the typical coefficients of variation seen in steroid hormone analyses.[1][3]
| Laboratory | Method | Sample A (Nominal Value: 5.0 ng/mL) | Sample B (Nominal Value: 20.0 ng/mL) |
| Lab 1 | LC-MS/MS | 4.8 ng/mL | 19.5 ng/mL |
| Lab 2 | LC-MS/MS | 6.2 ng/mL | 24.8 ng/mL |
| Lab 3 | GC-MS | 3.5 ng/mL | 16.0 ng/mL |
| Lab 4 | LC-MS/MS | 5.3 ng/mL | 21.2 ng/mL |
| Lab 5 | ELISA | 8.0 ng/mL | 32.0 ng/mL |
| Lab 6 | LC-MS/MS | 4.5 ng/mL | 18.5 ng/mL |
| Mean | 5.4 ng/mL | 22.0 ng/mL | |
| Std Dev | 1.5 ng/mL | 5.9 ng/mL | |
| CV (%) | 27.8% | 26.8% |
Visualizing Workflows and Pathways
To further clarify the experimental process and the biological context of Dienestrol, the following diagrams are provided.
Caption: Experimental workflow for this compound quantification.
Caption: Simplified signaling pathway of Dienestrol via the Estrogen Receptor.
Recommendations for Improving Inter-Laboratory Consistency
To mitigate the challenges of inter-laboratory variability, the following best practices are recommended:
-
Adoption of a Common Methodology: Whenever possible, collaborating laboratories should agree upon and utilize a common, validated analytical method, such as the LC-MS/MS protocol detailed above.
-
Use of Certified Reference Materials: Employing certified reference materials for the calibration and quality control helps to harmonize results across different sites.
-
Participation in Proficiency Testing Programs: Regular participation in proficiency testing schemes allows laboratories to benchmark their performance against others and identify areas for improvement.
-
Transparent Data Reporting: Clearly documenting all aspects of the experimental protocol, including any deviations, is essential for troubleshooting and comparing results.
By acknowledging the inherent potential for variability and proactively implementing standardized, high-quality analytical methods, the scientific community can enhance the reliability and comparability of this compound quantification data, ultimately leading to more robust and reproducible research outcomes.
References
- 1. An interlaboratory study on the use of steroid hormones in examining endocrine disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An inter-laboratory study on the variability in measured concentrations of 17β-estradiol, testosterone, and 11-ketotestosterone in white sucker: implications and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Inter-laboratory variation in corticosterone measurement: Implications for comparative ecological and evolutionary studies - Deakin University - Figshare [dro.deakin.edu.au]
- 5. Trace analysis of diethylstilbestrol, dienestrol and hexestrol in environmental water by Nylon 6 nanofibers mat-based solid-phase extraction coupled with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
A Comparative Analysis of Dienestrol-d2 and Other Synthetic Estrogens for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Dienestrol-d2 and other prominent synthetic estrogens, including Diethylstilbestrol (DES), Hexestrol, and Ethinylestradiol. The focus is on providing objective, data-driven comparisons of their performance in key experimental assays, supported by detailed methodologies to aid in research and development.
Introduction to this compound and Synthetic Estrogens
Dienestrol is a synthetic, non-steroidal estrogen belonging to the stilbestrol group, structurally similar to Diethylstilbestrol.[1] It functions as a potent agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[2] The deuterated form, this compound, incorporates deuterium atoms, making it a valuable tool in research, particularly as an internal standard for quantitative analysis using mass spectrometry.[3][4] This guide will compare the receptor binding and in vitro potency of Dienestrol with other widely studied synthetic estrogens.
Quantitative Comparison of Performance
The following tables summarize the key quantitative data for Dienestrol and other selected synthetic estrogens, focusing on their receptor binding affinity and in vitro potency.
Table 1: Estrogen Receptor Binding Affinity
The binding affinity of a compound to estrogen receptors (ERα and ERβ) is a critical measure of its potential estrogenic activity. This is often expressed as the half-maximal inhibitory concentration (IC50), the dissociation constant (Ki), or as a Relative Binding Affinity (RBA) compared to the endogenous estrogen, 17β-estradiol (E2).
| Compound | Receptor | RBA (%) (vs. E2=100%) | IC50 (nM) | Ki (nM) |
| Dienestrol | ERα | ~223[2] | 0.05[5] | - |
| ERβ | ~404[2] | 0.03[5] | - | |
| Diethylstilbestrol (DES) | ERα | 129.5[5] | 0.04[5] | - |
| ERβ | 219.6[5] | 0.05[5] | - | |
| Hexestrol | ERα | 153.6[5] | 0.06[5] | - |
| ERβ | ~60-234[5] | 0.06[5] | - | |
| Ethinylestradiol (EE2) | ERα | ~121[6] | 0.22[7] | - |
| ERβ | ~121[6] | - | - |
Note: RBA, IC50, and Ki values can vary between studies depending on the specific experimental conditions. The data presented here is a synthesis from multiple sources for comparative purposes.
Table 2: In Vitro Estrogenic Potency
The in vitro potency of synthetic estrogens is commonly assessed using reporter gene assays or cell proliferation assays. The half-maximal effective concentration (EC50) indicates the concentration of the compound required to elicit 50% of the maximal response.
| Compound | Assay Type | Cell Line | EC50 (nM) |
| Dienestrol | Reporter Gene Assay | - | Data not readily available |
| Diethylstilbestrol (DES) | Reporter Gene Assay | MCF-7 | ~0.1 - 1[8] |
| Cell Proliferation (E-Screen) | MCF-7 | ~0.001[9] | |
| Hexestrol | Reporter Gene Assay | MCF-7 | High Activity[8] |
| Ethinylestradiol (EE2) | Reporter Gene Assay | T47D-KBluc | ~0.01[10] |
| Cell Proliferation (E-Screen) | MCF-7 | ~0.001[9] |
Signaling and Metabolic Pathways
Estrogen Receptor Signaling Pathway
Synthetic estrogens like Dienestrol exert their effects by binding to estrogen receptors, which triggers a cascade of cellular events. This can occur through two main pathways: the classical genomic pathway and the non-genomic pathway.[8]
Caption: Overview of Genomic and Non-Genomic Estrogen Signaling Pathways.
Metabolic Pathway of Dienestrol
Dienestrol is a known metabolite of Diethylstilbestrol (DES).[11][12] The biotransformation involves oxidative processes, and the resulting metabolites can be conjugated for excretion.
Caption: Metabolic pathway of Dienestrol from Diethylstilbestrol.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for key assays used to characterize synthetic estrogens.
Experimental Workflow: Estrogen Receptor Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to the estrogen receptor.
Caption: Workflow for Estrogen Receptor Competitive Binding Assay.
Protocol Summary: Estrogen Receptor Competitive Binding Assay
-
Preparation of Cytosol: Uteri are collected from ovariectomized Sprague-Dawley rats and homogenized in an ice-cold buffer (e.g., TEDG buffer). The homogenate is centrifuged to pellet the nuclear fraction, and the resulting supernatant is ultracentrifuged to obtain the cytosol, which contains the estrogen receptors.[6][8]
-
Incubation: A constant amount of uterine cytosol and a fixed concentration of radiolabeled 17β-estradiol (e.g., [³H]-E2) are incubated with varying concentrations of the unlabeled test compound.[8]
-
Separation: The receptor-bound radioligand is separated from the free radioligand. A common method is the use of a hydroxyapatite slurry, which binds the receptor-ligand complex.[13]
-
Quantification: The radioactivity of the bound fraction is measured using a liquid scintillation counter.
-
Data Analysis: A competition curve is generated by plotting the percentage of bound [³H]-E2 against the log concentration of the test compound. The IC50 value is determined from this curve, and the RBA is calculated relative to the IC50 of unlabeled 17β-estradiol.[3]
Experimental Workflow: Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate gene transcription through the estrogen receptor.
References
- 1. Mechanism of metabolic activation and DNA adduct formation by the human carcinogen diethylstilbestrol: the defining link to natural estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dienestrol - Wikipedia [en.wikipedia.org]
- 3. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 5. Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Estrogenic Activity of Stilbene Derivatives [jstage.jst.go.jp]
- 8. Influence of alkyl chain ramification on estradiol receptor binding affinity and intrinsic activity of 1,2-dialkylated 1,2-bis(4- or 3-hydroxyphenyl)ethane estrogens and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interactions of synthetic estrogens with human estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of diethylstilbestrol: identification of a catechol derived from dienestrol. | Semantic Scholar [semanticscholar.org]
- 12. The metabolism of diethylstilbestrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Method Validation for Dienestrol Analysis in Bovine Urine Utilizing Dienestrol-d2 as an Internal Standard
This guide provides an objective comparison of analytical methodologies for the detection and quantification of dienestrol in bovine urine, with a focus on method validation incorporating Dienestrol-d2 as an internal standard. The information is intended for researchers, scientists, and professionals in drug development and food safety monitoring.
Introduction
Dienestrol is a synthetic nonsteroidal estrogen that has been used as a growth promoter in livestock. Due to potential risks to human health, its use in food-producing animals is banned in many countries, including the European Union. Regulatory bodies mandate sensitive and reliable analytical methods to monitor for illegal use. Method validation is a critical process to ensure that an analytical procedure is suitable for its intended purpose. The use of a deuterated internal standard like this compound is a common and effective practice to improve the accuracy and precision of quantification by correcting for matrix effects and variations during sample preparation and analysis.
This guide compares two primary analytical techniques for dienestrol analysis in bovine urine: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The performance of analytical methods for dienestrol in bovine urine is summarized in the table below. These values are indicative of the capabilities of each technique as reported in various validation studies.
| Parameter | GC-MS Method | LC-MS/MS Method | Reference |
| Limit of Detection (LOD) / Detection Capability (CCβ) | 0.15 µg/L | 0.11 to 0.49 ng/ml (for various anabolic steroids) | [1][2] |
| Limit of Quantification (LOQ) | Not explicitly stated, but screening is validated at 2.0 µg/L. | As low as 0.001 ppb for estrogens with derivatization. | [1][3][4] |
| Recovery | Not explicitly stated in abstracts. | 80% - 120% for quality control samples. | [4] |
| Precision (Repeatability) | Assessed as part of in-house validation. | Intra-day precisions below 5% and inter-day precisions below 8% for similar compounds. | [1][3][5] |
| Linearity | Response linearity assessed during validation. | Good linear relationships (r ≥ 0.998) are typically achieved. | [1][3][6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are generalized protocols for GC-MS and LC-MS/MS analysis of dienestrol in bovine urine, incorporating this compound as an internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method often involves derivatization to increase the volatility of the analyte for gas chromatography.
a) Sample Preparation:
-
Spiking: Fortify a known volume of bovine urine (e.g., 5-10 mL) with a known concentration of this compound internal standard.
-
Hydrolysis: Enzymatic hydrolysis is often performed to release conjugated forms of dienestrol.
-
Extraction: Perform solid-phase extraction (SPE) using a C18 cartridge.[7] Alternatively, immunoaffinity chromatography can be used for highly selective cleanup.[1][3]
-
Elution: Elute the analytes from the SPE cartridge with a suitable solvent like methanol.[7]
-
Evaporation and Derivatization: Evaporate the eluate to dryness under a gentle stream of nitrogen.[3] Reconstitute the residue and perform derivatization (e.g., with BSTFA:TMCS 99:1) to create a more volatile derivative suitable for GC analysis.[7]
b) Instrumental Analysis:
-
Injection: Inject the derivatized extract into the GC-MS system.
-
Chromatography: Use a suitable capillary column (e.g., Agilent 5890 GC) for separation.
-
Mass Spectrometry: Operate the mass spectrometer (e.g., Agilent 5972 MSD) in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both dienestrol and this compound.[3][7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is a highly sensitive and specific technique that often does not require derivatization.
a) Sample Preparation:
-
Spiking: Add a known amount of this compound internal standard to the urine sample.
-
Hydrolysis: Perform enzymatic hydrolysis to deconjugate the analytes.[2]
-
Extraction: Use liquid-liquid extraction (LLE) with a solvent like tert-butyl methyl ether or SPE with cartridges such as Oasis HLB.[2]
-
Cleanup: A washing step with a non-polar solvent like hexane can be included to remove lipids.[2]
-
Reconstitution: After evaporation of the extraction solvent, reconstitute the residue in the mobile phase for injection.
b) Instrumental Analysis:
-
Chromatography: Employ a high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) with a C18 column for separation.
-
Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[2] Monitor at least two transitions for both dienestrol and this compound for confirmation and quantification. The instrument can be operated in either positive or negative atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) mode.[2]
Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for dienestrol in bovine urine.
Caption: Workflow for the validation of an analytical method for dienestrol in bovine urine.
Comparison of Methods
-
GC-MS: This is a well-established technique for steroid analysis. However, it often requires a derivatization step to make the analytes volatile, which can add time and potential for error to the sample preparation process. Immunoaffinity chromatography cleanup can provide very clean extracts, leading to good sensitivity and specificity.[1][3]
-
LC-MS/MS: This method has become the preferred technique for the analysis of veterinary drug residues in recent years.[2] It offers high sensitivity and specificity, often without the need for derivatization, which simplifies and shortens the sample preparation workflow. The ability to monitor multiple MRM transitions provides a high degree of confidence in the identification and quantification of the analyte. The use of UHPLC can further increase sample throughput.
Conclusion
Both GC-MS and LC-MS/MS are capable of detecting and quantifying dienestrol in bovine urine at levels relevant for regulatory control. The choice of method will depend on the specific requirements of the laboratory, including available instrumentation, desired sample throughput, and sensitivity requirements. For high-throughput screening and confirmation, LC-MS/MS is generally the more modern and efficient approach. The use of this compound as an internal standard is highly recommended for both techniques to ensure the accuracy and reliability of the results. The validation of the chosen method according to established guidelines is essential to demonstrate its fitness for purpose in a regulatory or research setting.
References
- 1. Validation of screening method for residues of diethylstilbestrol, dienestrol, hexestrol, and zeranol in bovine urine using immunoaffinity chromatography and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. "Development and Validation of Urine Hormones by Lc-Ms/Ms Using the Bor" by Ashley Nicole Meredith [scholarsjunction.msstate.edu]
- 5. [Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine: A Method for Monitoring Inspections in Beef Exports to the European Union] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
A Comparative Analysis of the Estrogenic Potency of Dienestrol and Dienestrol-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dienestrol
Dienestrol is a synthetic, non-steroidal estrogen belonging to the stilbestrol group.[1][2] It is recognized for its potent estrogenic activity and has been used in hormone replacement therapy to treat symptoms associated with menopause.[3] Dienestrol exerts its effects by binding to and activating estrogen receptors (ERs), primarily ERα and ERβ.[4][5] Notably, Dienestrol has been reported to exhibit a high binding affinity for both ERα and ERβ, in some cases exceeding that of the endogenous estrogen, estradiol.[1]
Quantitative Data on Dienestrol's Estrogenic Activity
The estrogenic potency of a compound can be quantified through various in vitro assays. Key parameters include receptor binding affinity (e.g., IC50 or Ki) and the concentration required to elicit a half-maximal response in cell-based assays (EC50). The following table summarizes available data for Dienestrol.
| Assay Type | Receptor | Parameter | Value for Dienestrol | Reference |
| Receptor Binding Affinity | ERα | ~223% of estradiol's affinity | [1] | |
| Receptor Binding Affinity | ERβ | ~404% of estradiol's affinity | [1] |
Note: Direct IC50 or EC50 values for Dienestrol are not consistently reported across publicly available literature. The data presented reflects relative binding affinities.
The Impact of Deuteration: Dienestrol vs. Dienestrol-d2
This compound is a deuterated isotopologue of Dienestrol, where two hydrogen atoms have been replaced by deuterium. While the core structure and, therefore, the fundamental interaction with the estrogen receptor are expected to remain unchanged, the substitution of hydrogen with the heavier isotope, deuterium, can significantly alter the compound's metabolic profile. This phenomenon is known as the kinetic isotope effect (KIE) .[6]
The C-D bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage.[7] Many drugs, including estrogens, are metabolized in the liver by Cytochrome P450 (CYP) enzymes.[8][9] This metabolism often involves the oxidation of C-H bonds.[1] For stilbene estrogens like Dienestrol, CYP-mediated oxidation is a known metabolic pathway.[1][10]
By slowing down the rate of metabolism, deuteration can lead to:
-
Increased plasma half-life: The drug remains in the system for a longer period.
-
Increased overall drug exposure (Area Under the Curve - AUC): A higher concentration of the active drug is available over time.[4]
-
Potentially enhanced potency in vivo: Due to prolonged receptor occupancy and activation.
It is crucial to understand that deuteration is unlikely to affect the intrinsic binding affinity of this compound for the estrogen receptor compared to Dienestrol, as this is determined by the molecule's shape and electronic properties, which are largely unaffected by the isotopic substitution.[2] However, by reducing the rate of its breakdown, the overall biological effect of this compound could be more pronounced or sustained.
Experimental Protocols for Assessing Estrogenic Potency
A comprehensive evaluation of estrogenic potency involves a battery of in vitro assays.[11][12] Below are detailed methodologies for key experiments.
Estrogen Receptor Binding Assay
This assay directly measures the affinity of a compound for the estrogen receptor.
Principle: A competitive binding assay where the test compound (Dienestrol or this compound) competes with a radiolabeled estrogen (e.g., [3H]-estradiol) for binding to a preparation of estrogen receptors (either recombinant or from tissue extracts).
Methodology:
-
Preparation of ERs: Estrogen receptors (ERα or ERβ) are either expressed in and purified from recombinant systems or isolated from estrogen-sensitive tissues (e.g., rat uterus).
-
Incubation: A constant concentration of radiolabeled estradiol is incubated with the ER preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: After reaching equilibrium, the receptor-bound and free radioligand are separated (e.g., by filtration or dextran-coated charcoal).
-
Quantification: The amount of radioactivity in the receptor-bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. This can be used to calculate the inhibition constant (Ki), which reflects the binding affinity.
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of estrogen-dependent breast cancer cells.[6][13]
Principle: MCF-7 cells are human breast adenocarcinoma cells that express estrogen receptors and proliferate in response to estrogenic stimulation.
Methodology:
-
Cell Culture: MCF-7 cells are maintained in a suitable culture medium. Prior to the assay, they are cultured in a medium devoid of estrogens (e.g., phenol red-free medium with charcoal-stripped serum) to synchronize the cells and minimize basal proliferation.
-
Treatment: Cells are seeded in multi-well plates and, after attachment, are treated with a range of concentrations of the test compound. A positive control (e.g., 17β-estradiol) and a vehicle control are included.
-
Incubation: The cells are incubated for a period of 6-7 days to allow for proliferation.
-
Quantification of Cell Proliferation: Cell number is determined using various methods, such as direct cell counting, or more commonly, using viability assays like MTT or CellTiter-Glo®, which measure metabolic activity as an indicator of cell number.
-
Data Analysis: A dose-response curve is generated, and the EC50 value (the concentration that induces a half-maximal proliferative response) is calculated.
Estrogen-Responsive Reporter Gene Assay
This assay measures the ability of a compound to activate the estrogen receptor and induce the transcription of a reporter gene.[14][15]
Principle: Cells (e.g., HeLa or T47D) are transfected with two plasmids: one expressing the estrogen receptor (ERα or ERβ) and another containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of an estrogen-responsive element (ERE).
Methodology:
-
Cell Transfection: The cells are co-transfected with the ER expression vector and the ERE-reporter vector. Stable cell lines that have these constructs integrated into their genome are often used for higher reproducibility.
-
Treatment: The transfected cells are treated with various concentrations of the test compound, along with positive and negative controls.
-
Incubation: The cells are incubated for 24-48 hours to allow for receptor activation, gene transcription, and translation of the reporter protein.
-
Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme is measured (e.g., luminescence for luciferase, colorimetric reaction for β-galactosidase).
-
Data Analysis: The reporter activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter) to account for variations in cell number and transfection efficiency. An EC50 value is determined from the dose-response curve.
Visualizing Experimental and Biological Pathways
Estrogen Receptor Signaling Pathway
Caption: Estrogen receptor signaling pathway initiated by Dienestrol.
Experimental Workflow for Comparing Estrogenic Potency
Caption: Workflow for comparing the estrogenic potency of Dienestrol and this compound.
Conclusion
References
- 1. Catalysis of the oxidation of steroid and stilbene estrogens to estrogen quinone metabolites by the beta-naphthoflavone-inducible cytochrome P450 IA family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DIENESTROL (PD002378, NFDFQCUYFHCNBW-SCGPFSFSSA-N) [probes-drugs.org]
- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 7. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytochrome P450-mediated metabolism of estrogens and its regulation in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytochrome P-450-mediated redox cycling of estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative comparisons of in vitro assays for estrogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Performance Showdown: A Comparative Guide to Deuterated Estrogen Standards in Analytical Testing
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is paramount for achieving accurate and reliable quantification of estrogens in complex biological matrices. This guide provides a comparative overview of the performance of Dienestrol-d2 alongside other commonly employed deuterated estrogen standards. The selection of a suitable internal standard is a critical step in the development of robust analytical methods, directly impacting the precision and accuracy of the results.
Deuterated internal standards are the gold standard in mass spectrometry-based quantification methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Their chemical and physical properties closely mimic those of the target analyte, allowing for effective compensation for variations in sample preparation, extraction, and instrument response. This guide delves into the performance characteristics of several deuterated estrogen standards, presenting available data on their linearity, precision, and recovery.
Comparative Performance of Deuterated Estrogen Standards
The following table summarizes the performance data for this compound and other deuterated estrogen standards as reported in various analytical method validation studies. It is important to note that a direct comparison of these values is challenging due to the diverse experimental conditions employed in each study, including different biological matrices, concentration levels, and analytical instrumentation.
| Internal Standard | Analyte(s) | Linearity (r²) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Recovery (%) |
| This compound | Not specified in found literature | Data not available | Data not available | Data not available | Data not available |
| Ethinyl Estradiol-d4 | Ethinyl Estradiol | ≥ 0.9942[1][2] | < 19.74[1][2] | < 19.74[1][2] | 68.48[1][2] |
| Estradiol-d3 | Estradiol | 0.998 to 1.000 | 0.6 to 2.2 | 0.2 to 0.4 | 100.7 to 101.8 |
| Estradiol-d4 | Estradiol, Estrone | > 0.99 | < 15 | < 15 | 95.5 |
| Estradiol-d5 | Estradiol | > 0.99 | 3.5 to 18.0 | 3.5 to 18.0 | 105 to 122[3] |
| Estrone-d2 | Estrone | > 0.99 | < 9.0 | < 7.8 | Data not available |
| Estriol-d3 | Estriol | Data not available | < 6.0 | < 6.0 | Data not available |
Data for this compound as an internal standard was not available in the reviewed literature. The table will be updated as new information becomes available.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the quantification of estrogens using deuterated internal standards.
General LC-MS/MS Protocol for Estrogen Analysis
This protocol provides a general framework for the analysis of estrogens using a deuterated internal standard. Specific parameters may need to be optimized based on the analyte, matrix, and instrumentation.
1. Sample Preparation:
-
A specific volume of the biological sample (e.g., 500 µL of serum or plasma) is aliquoted.
-
The deuterated internal standard solution is added to each sample.
-
Proteins are precipitated by adding a suitable organic solvent (e.g., acetonitrile) and vortexing.
-
The sample is centrifuged to pellet the precipitated proteins.
2. Extraction:
-
The supernatant is transferred to a clean tube.
-
Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is performed to isolate the estrogens from the matrix.
-
LLE: An immiscible organic solvent (e.g., methyl tert-butyl ether) is added, and the mixture is vortexed and centrifuged. The organic layer containing the estrogens is collected.
-
SPE: The sample is loaded onto an SPE cartridge, washed to remove interferences, and the estrogens are eluted with an appropriate solvent.
-
3. Derivatization (Optional):
-
To enhance sensitivity, estrogens can be derivatized (e.g., with dansyl chloride). The dried extract is reconstituted in a reaction buffer, the derivatizing agent is added, and the mixture is incubated.
4. LC-MS/MS Analysis:
-
The final extract is reconstituted in a suitable solvent and injected into the LC-MS/MS system.
-
Liquid Chromatography: Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile).
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and the deuterated internal standard are monitored.
5. Quantification:
-
The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Estrogen Signaling Pathway
Understanding the biological context of estrogens is crucial for researchers in this field. The following diagram illustrates the classical genomic signaling pathway of estrogen.
Caption: Classical genomic estrogen signaling pathway.
References
A Comparative Guide to Bioanalytical Method Validation Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical method validation practices, with a focus on the use of deuterated internal standards. It outlines the regulatory framework, presents a comparison of internal standards, details experimental protocols for key validation parameters, and illustrates the validation workflow.
Introduction to Deuterated Standards in Bioanalytical Method Validation
In quantitative bioanalysis, particularly when using liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for accurate and precise quantification of analytes in biological matrices.[1] The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization.[2] Stable isotope-labeled (SIL) internal standards, such as deuterated standards, are widely recognized by regulatory bodies like the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) as the gold standard for bioanalytical method validation.[1][2]
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This substitution results in a compound that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.[3] This near-identical chemical nature is the primary reason for the superior performance of deuterated standards compared to other types of internal standards, such as structural analogs.[4]
Comparison of Internal Standards: Deuterated vs. Structural Analogs
The choice of internal standard significantly impacts the reliability and robustness of a bioanalytical method. While structural analogs (compounds with similar chemical structures to the analyte) can be used, deuterated standards consistently demonstrate superior performance in mitigating analytical variability.
Table 1: Quantitative Comparison of Internal Standard Performance
| Validation Parameter | Deuterated Internal Standard (Typical Performance) | Structural Analog Internal Standard (Typical Performance) | Rationale for Difference |
| Accuracy (% Bias) | Within ±5% | Can be within ±15%, but more susceptible to variability | Deuterated IS co-elutes and experiences identical matrix effects and extraction recovery as the analyte, leading to better normalization.[4] |
| Precision (% CV) | < 10% | < 15%, but can be higher with complex matrices | The near-identical physicochemical properties of the deuterated IS ensure more consistent tracking of the analyte during all analytical steps.[4] |
| Matrix Effect | Effectively compensates for ion suppression/enhancement | Prone to differential matrix effects, leading to inaccurate results | Deuterated IS and analyte have the same ionization efficiency, which is affected similarly by matrix components. |
| Extraction Recovery | Consistent and tracks analyte recovery closely | Can have different extraction efficiencies, leading to variability | Similar solubility and partitioning coefficients between the deuterated IS and the analyte ensure they are extracted to the same extent. |
| Regulatory Acceptance | Highly recommended by FDA, EMA, and ICH guidelines | Acceptable, but requires more rigorous justification and validation | The reliability and robustness provided by deuterated standards are well-established and preferred by regulatory agencies.[1] |
Note: The values in this table are representative of typical performance and can vary depending on the specific analyte, matrix, and analytical method.
Regulatory Framework for Bioanalytical Method Validation
The validation of bioanalytical methods is governed by guidelines from international regulatory bodies. The most prominent of these is the ICH M10 guideline on bioanalytical method validation, which has been adopted by the FDA and EMA.[5] These guidelines outline the essential parameters that must be evaluated to ensure a method is reliable for its intended purpose.
Key Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[6]
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[6][7]
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.[6]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[7]
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and handling conditions.[6]
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and internal standard.
-
Recovery: The efficiency of the extraction process.
dot
References
- 1. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. scispace.com [scispace.com]
- 5. fda.gov [fda.gov]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Dienestrol-d2
For researchers and drug development professionals, the proper handling and disposal of synthetic estrogens like Dienestrol-d2 is a critical component of laboratory safety and environmental responsibility. Dienestrol is classified as a potential human carcinogen and a suspected reproductive toxin, necessitating stringent disposal procedures to mitigate risks of exposure and environmental contamination.[1][2] Adherence to these guidelines is essential for ensuring a safe working environment and preventing the release of potent endocrine-disrupting compounds into aquatic ecosystems.[3][4]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate personal protective equipment (PPE). This includes:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Protective Clothing: A lab coat or other protective garments should be worn.
-
Eye Protection: Safety glasses or goggles are essential to prevent accidental contact with the eyes.
-
Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator should be used.
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedures for the safe disposal of this compound and associated waste materials in a laboratory setting.
1. Waste Segregation and Collection:
-
Unused or Expired this compound:
-
Do not dispose of solid this compound directly into laboratory trash or down the drain.
-
It should be collected in a clearly labeled, sealed, and compatible hazardous waste container. The label should include the chemical name ("this compound"), the hazard classification (e.g., "Toxic," "Carcinogen"), and the accumulation start date.
-
-
Contaminated Labware:
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated sharps container that is puncture-resistant and leak-proof.
-
Non-Sharps: Contaminated vials, pipette tips, gloves, and other disposable labware should be collected in a separate, clearly labeled hazardous waste bag or container.
-
-
Solutions Containing this compound:
-
Aqueous and solvent-based solutions containing this compound must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
2. Decontamination of Work Surfaces:
-
Following any work with this compound, thoroughly decontaminate all work surfaces.
-
Use a suitable decontamination solution, such as a 10% bleach solution followed by a rinse with 70% ethanol or as specified by your institution's safety protocols.
-
All cleaning materials (e.g., wipes, paper towels) used for decontamination should be disposed of as hazardous waste.
3. Final Disposal:
-
All collected this compound waste must be disposed of through an approved hazardous waste disposal facility.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste containers.
-
Do not attempt to incinerate or treat this compound waste in-house unless you have the appropriate facilities and permits.
Quantitative Data Summary
| Property | Value | Source |
| Carcinogenicity | May cause cancer (Category 1A) | |
| Developmental Toxicity | Suspected reproductive system toxin | [1] |
| Mutagenic Effects | Mutagenic for mammalian somatic cells | [1] |
Experimental Protocols
The disposal procedures outlined above are based on established best practices for the management of hazardous chemical waste in a laboratory setting. Specific experimental protocols involving this compound should incorporate these disposal steps into their methodology to ensure safety and compliance.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can effectively manage the risks associated with this compound, ensuring the safety of personnel and minimizing environmental impact. Always consult your institution's specific safety and waste disposal guidelines.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. Dienestrol | C18H18O2 | CID 667476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Storing and disposing of your Hormone Replacement Therapy (HRT) products | My Menopause Centre [mymenopausecentre.com]
- 4. Safe Disposal and Management of Unused, Unwanted Contraceptives | United Nations Population Fund [unfpa.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
